3,4-Dihydro-2-methoxy-2H-pyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44974. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWUZHUTJDTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027570 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
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CAS No. |
4454-05-1 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |
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| Record name | 4454-05-1 | |
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| Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |
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| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
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| Record name | 3,4-dihydro-2-methoxy-2H-pyran | |
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| Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2-methoxy-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-2-methoxy-2H-pyran (DMHP) is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile intermediate and a protective group for alcohols.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of DMHP. It includes a plausible synthetic protocol, extensive physicochemical and spectroscopic data, and standardized methodologies for its characterization, intended to support research and development in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a colorless to yellowish liquid with an ether-like odor.[2] It is primarily utilized as a chemical intermediate in the synthesis of other compounds, such as glutaraldehyde.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [2][4] |
| Molecular Weight | 114.14 g/mol | [2][4] |
| CAS Number | 4454-05-1 | [2][4] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 1.006 g/mL at 25 °C | [5] |
| Boiling Point | 127.1 °C | [3] |
| Melting Point | < -60 °C | [3] |
| Flash Point | 22.8 °C | [3] |
| Water Solubility | 16 g/L at 25 °C | [3] |
| Vapor Pressure | 12.4 hPa at 20 °C | [3] |
| log Kow | 1.3 at 25 °C | [3] |
Synthesis of this compound
The synthesis of 3,4-dihydro-2H-pyrans can be achieved through various methods, including the hetero-Diels-Alder reaction and the elimination of alcohols from 2-alkoxytetrahydropyrans.[6] A common and effective laboratory-scale synthesis for this compound involves the acid-catalyzed elimination of methanol (B129727) from a suitable 2-methoxytetrahydropyran (B1197970) precursor.
Synthesis Pathway
The reaction proceeds via the acid-catalyzed elimination of an alcohol from a tetrahydropyran (B127337) ring to form the dihydropyran double bond.
Caption: Synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Elimination
This protocol is based on general methods for the synthesis of dihydropyrans by elimination from 2-alkoxytetrahydropyrans.
Materials:
-
2-Methoxytetrahydropyran derivative (e.g., 2,4-dimethoxytetrahydropyran)
-
p-Toluenesulfonic acid (catalytic amount)
-
High-boiling point, inert solvent (e.g., mineral oil) (optional)
-
Nitrogen or Argon gas supply
-
Standard distillation apparatus
-
Heating mantle
Procedure:
-
Set up a distillation apparatus fitted with a dropping funnel and a nitrogen/argon inlet. Ensure all glassware is dry.
-
To the reaction flask, add the 2-methoxytetrahydropyran precursor.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction flask.
-
Begin heating the mixture to approximately 160 °C under a slow stream of inert gas.
-
The products, this compound and methanol, will distill as they are formed. Collect the distillate in a cooled receiving flask.
-
Monitor the reaction progress by observing the rate of distillation.
-
Once the reaction is complete (distillation ceases), allow the apparatus to cool to room temperature.
-
The collected distillate can be purified further by fractional distillation to separate the desired product from methanol and any unreacted starting material.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
This compound is a flammable liquid.[3] Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
Caption: Experimental workflow for characterization.
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the hydrogen environment in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.8 | m | H-2 |
| ~6.3 | dt | H-6 |
| ~4.6 | m | H-5 |
| ~3.4 | s | -OCH₃ |
| ~1.8-2.2 | m | -CH₂-CH₂- |
(Note: Predicted shifts based on general values for dihydropyrans. Actual values may vary slightly.)
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~2950-2850 | C-H | Alkane |
| ~1650 | C=C | Alkene |
| ~1200-1000 | C-O | Ether |
(Note: Data is indicative of the major functional groups.)[2][4]
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The resulting spectrum should be baseline corrected.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular Ion) |
| 83 | [M - OCH₃]⁺ |
| 55 | [C₄H₇]⁺ |
(Note: Fragmentation pattern obtained from Electron Ionization (EI) Mass Spectrometry.)[2][4]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., DB-5ms).
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by Electron Ionization at 70 eV). The mass analyzer separates the resulting ions by their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C6H10O2 | CID 91538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Dihydro-2-methoxy-2H-pyran: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dihydro-2-methoxy-2H-pyran (DMHP), a versatile reagent in organic synthesis. DMHP is widely recognized for its role as a protecting group for alcohols and its utility as a synthetic intermediate. This document details its key physical characteristics, chemical reactivity, and provides established experimental protocols for its application. Spectroscopic data and safety information are also included to offer a complete profile for laboratory use.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic ether-like odor.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][5] |
| Molecular Weight | 114.14 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Ether-like | [1][2] |
| Boiling Point | 126-127.1 °C | [6] |
| Melting Point | < -60 °C | [6] |
| Density | 1.006 g/mL at 25 °C | |
| Solubility in Water | 16 g/L at 25 °C | [6] |
| Flash Point | 16-22.8 °C | [6] |
| Refractive Index | 1.441-1.443 |
Chemical Reactivity and Applications
The primary application of this compound in organic synthesis is as a protecting group for hydroxyl functionalities. The reaction of an alcohol with DMHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and hydrides.[7]
Protection of Alcohols (Tetrahydropyranylation)
The formation of a THP ether proceeds through the acid-catalyzed addition of an alcohol to the enol ether functionality of DMHP. This reaction is generally efficient and high-yielding.
Caption: Protection of an alcohol using DMHP.
Deprotection of THP Ethers
The THP protecting group can be readily removed under mild acidic conditions, regenerating the original alcohol. This facile deprotection is a key advantage of this protecting group.
Caption: Deprotection of a THP ether.
Hydrolysis
Under acidic conditions, this compound undergoes hydrolysis to yield glutaraldehyde (B144438) and methanol.[6][8] This reaction is particularly relevant under physiological conditions at low pH.[8]
Caption: Acid-catalyzed hydrolysis of DMHP.
Diels-Alder Reaction
While specific examples for this compound are not extensively documented in readily available literature, the dihydropyran ring system, being an electron-rich enol ether, is known to participate in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. Furthermore, its derivatives can act as dienophiles. For instance, the oxidized form, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is a reactive dienophile in hetero-Diels-Alder reactions.[9]
Experimental Protocols
General Procedure for Tetrahydropyranylation of a Primary Alcohol[8]
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM, add this compound.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude THP-protected alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for alcohol protection.
General Procedure for the Deprotection of THP Ethers via Acidic Hydrolysis[11]
Materials:
-
THP-protected alcohol (1 equivalent)
-
Tetrahydrofuran (B95107) (THF)
-
Acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Data
The structural elucidation of this compound and its reaction products is routinely performed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Spectra available for review. | [1][3][10] |
| ¹³C NMR | Spectra available for review. | [1][3][11] |
| IR Spectroscopy | Spectra available for review. | [1][12][13] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 114. | [1][5][14] |
Safety Information
This compound is a flammable liquid and vapor.[3] It is harmful if swallowed or inhaled and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility as a robust and easily cleavable protecting group for alcohols makes it an indispensable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The experimental protocols and data presented in this guide provide a solid foundation for its safe and effective use in the laboratory.
References
- 1. This compound | C6H10O2 | CID 91538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Page loading... [wap.guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2H-Pyran, 3,4-dihydro-2-methoxy- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound(4454-05-1) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(4454-05-1) IR Spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 3,4-Dihydro-2-methoxy-2H-pyran (CAS: 4454-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro-2-methoxy-2H-pyran (CAS Number 4454-05-1), a versatile heterocyclic compound. The document details its physicochemical properties, synthesis, and primary applications in organic chemistry, with a focus on its role as a precursor to the tetrahydropyranyl (THP) protecting group for alcohols. Detailed experimental protocols for its synthesis and its representative use in protection/deprotection schemes are provided. While the compound itself is not known to be directly involved in biological signaling pathways, its utility in the synthesis of complex, biologically active molecules is significant. All quantitative data is presented in structured tables, and key chemical transformations are illustrated with diagrams.
Introduction
This compound, also known as 2-methoxytetrahydropyran, is a cyclic acetal (B89532) widely utilized in organic synthesis. Its primary significance lies in its function as a stable, easily handled precursor and intermediate. The compound is a colorless to light yellow liquid with a characteristic ether-like odor.[1][2] It is extensively used as an intermediate in the chemical industry, notably for the production of glutaraldehyde, and serves as a crucial reagent in academic and pharmaceutical research for the protection of hydroxyl groups.[1][3] The ability to mask the reactivity of alcohols as tetrahydropyranyl (THP) ethers allows for selective transformations on other parts of a complex molecule, a critical strategy in the synthesis of natural products and pharmaceuticals.[3]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its safe handling, application in reactions, and characterization.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4454-05-1 | [1][4] |
| Molecular Formula | C₆H₁₀O₂ | [5][6] |
| Molecular Weight | 114.14 g/mol | [6][7] |
| Appearance | Colorless to yellowish liquid | [1] |
| Odor | Ether-like | [1] |
| Density | 1.006 g/mL at 25 °C | [8] |
| Boiling Point | 126-129 °C | [5][9] |
| Melting Point | < -60 °C | [1] |
| Flash Point | 22.8 °C | [1] |
| Water Solubility | 16 g/L at 25 °C | [1] |
| Vapor Pressure | 12.4 hPa at 20 °C | [1] |
| log Kow | 1.3 at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.441 - 1.443 | [9] |
Spectroscopic Data
| Spectroscopy Type | Key Features and Peaks | Reference(s) |
| ¹H NMR | Spectral data available, characteristic peaks for the dihydropyran ring and methoxy (B1213986) group protons. | |
| ¹³C NMR | Spectral data available. | |
| Infrared (IR) | Data available via various techniques (Capillary Cell, ATR-IR). | [3] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. |
Synthesis and Reactivity
This compound is typically synthesized via the acid-catalyzed addition of methanol (B129727) to 3,4-dihydro-2H-pyran (DHP). This reaction is an example of an electrophilic addition to an enol ether.
Synthesis Pathway
The synthesis involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by methanol on this intermediate, followed by deprotonation, yields the final product.
Caption: Synthesis of this compound.
General Reactivity
The primary reactivity of this compound involves its role as a protecting group precursor. Under acidic conditions, it can react with alcohols to form a tetrahydropyranyl (THP) ether, releasing methanol. This reaction is reversible. The resulting THP ether is stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its representative application in the protection and deprotection of an alcohol.
Synthesis of this compound
This protocol is adapted from the established synthesis of the analogous 2-methoxytetrahydropyran.
Materials:
-
2,3-Dihydropyran (1.0 mole, 84.0 g)
-
Methanol (1.0 mole, 32.0 g)
-
Concentrated Hydrochloric Acid (1 mL)
-
Sodium Hydroxide (B78521) pellets
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a flask equipped with a stirrer, add 2,3-dihydropyran (84.0 g, 1.0 mole).
-
In the presence of 1 mL of concentrated hydrochloric acid, add methanol (32.0 g, 1.0 mole). The reaction is exothermic.
-
Stir the mixture for 3 hours at room temperature.
-
After 3 hours, add a few pellets of sodium hydroxide to neutralize the acid and make the solution basic.
-
The product can be purified by distillation. The expected boiling point is approximately 125-129 °C.
Protection of a Primary Alcohol (Representative Protocol)
While this protocol uses 3,4-dihydro-2H-pyran (DHP), the reactivity is analogous for this compound, which would react to form the same THP ether product.
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add DHP (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude THP-protected alcohol, which can be purified by column chromatography if necessary.
Caption: General workflow for alcohol protection and deprotection.
Deprotection of a THP Ether (Representative Protocol)
This is a mild and common method for cleaving THP ethers to regenerate the alcohol.
Materials:
-
THP-protected alcohol (1 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or diethyl ether
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be purified by column chromatography if necessary.
Applications in Research and Drug Development
The primary application of this compound is as a synthetic intermediate.[7] Its role as a precursor for the THP protecting group is crucial in the multi-step synthesis of complex molecules, including many active pharmaceutical ingredients (APIs). The THP group's stability in basic, organometallic, and reducing/oxidizing environments makes it an invaluable tool for synthetic chemists.[3]
While this compound itself is not reported to have direct biological activity or involvement in signaling pathways, the broader class of pyran-containing heterocyclic compounds is of significant interest in medicinal chemistry. Pyran derivatives have been shown to possess a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. Therefore, the core dihydropyran structure, made accessible through reagents like the title compound, is a valuable scaffold in drug discovery programs.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes serious eye irritation.
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Toxicity Data:
-
Acute Oral LD50 (Rat): 1640 - 3740 mg/kg bw[1]
-
Acute Dermal LD50 (Rabbit): 4920 mg/kg bw[1]
-
4-hr Inhalation LC50 (Rat): > 1310 ppm[1]
It is irritating to the skin and eyes of rabbits.[1] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound (CAS 4454-05-1) is a key reagent in synthetic organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a precursor for the THP protecting group make it an important compound for researchers in both academic and industrial settings. While lacking a direct biological role, its application in the synthesis of complex, high-value molecules, including pharmaceuticals, underscores its significance in the field of drug development. Proper understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-METHOXYTETRAHYDROPYRAN | 6581-66-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,4-Dihydro-2-methoxy-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-2-methoxy-2H-pyran (CAS No. 4454-05-1), a versatile heterocyclic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.
Spectroscopic Data
The structural elucidation of this compound is corroborated by the following spectroscopic data, which are summarized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.8 | m | H-2 |
| ~6.4 | d | H-6 |
| ~4.6 | d | H-5 |
| ~3.4 | s | -OCH₃ |
| ~1.8-2.1 | m | H-3, H-4 |
Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight variations based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~98 | C-2 |
| ~145 | C-6 |
| ~100 | C-5 |
| ~55 | -OCH₃ |
| ~30 | C-3 |
| ~19 | C-4 |
Solvent: CDCl₃. Data is compiled from publicly available spectra and may show slight variations based on experimental conditions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2940 | Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1200 | Strong | C-O stretch (ether) |
Technique: Attenuated Total Reflectance (ATR) or liquid film.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 114 | ~20 | [M]⁺ (Molecular Ion) |
| 83 | ~100 | [M - OCH₃]⁺ |
| 55 | ~50 |
Ionization Method: Electron Ionization (EI).[3]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
A standard high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse sequence is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired.
-
For ¹³C NMR, a proton-decoupled single-pulse experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (ATR):
-
The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of neat this compound is placed directly onto the ATR crystal.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrumentation and Data Acquisition:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
The mass spectrum corresponding to the chromatographic peak of this compound is analyzed for its molecular ion and fragmentation pattern.
Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Reaction mechanism of 3,4-Dihydro-2-methoxy-2H-pyran with alcohols
An In-depth Technical Guide on the Reaction Mechanism of 3,4-Dihydro-2-methoxy-2H-pyran with Alcohols
Abstract
The protection of hydroxyl groups is a foundational strategy in multistep organic synthesis, preventing undesirable side reactions and enabling complex molecular construction. Tetrahydropyranyl (THP) ethers are among the most widely utilized protecting groups for alcohols due to their ease of introduction, stability across a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive examination of the reaction mechanism of this compound with alcohols. This reaction, an acid-catalyzed transacetalization, serves as an alternative route to the more common use of 3,4-dihydro-2H-pyran (DHP) for the formation of THP ethers. This document details the underlying mechanistic pathways, provides detailed experimental protocols, presents quantitative data for various catalytic systems, and offers guidance on spectroscopic characterization of the resulting products.
Core Reaction Mechanism: Acid-Catalyzed Transacetalization
The reaction of this compound with an alcohol (R-OH) is a classic example of an acid-catalyzed acetal (B89532) exchange, or transacetalization. The mechanism proceeds through a key resonance-stabilized oxocarbenium ion intermediate, which is identical to the intermediate formed in the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4][5]
The stepwise mechanism is as follows:
-
Protonation: An acid catalyst protonates the oxygen atom of the methoxy (B1213986) group, converting it into a good leaving group (methanol).
-
Formation of the Oxocarbenium Ion: The departure of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is the key electrophile in the reaction.
-
Nucleophilic Attack: The alcohol (R-OH) acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form a new carbon-oxygen bond.[4]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly added oxygen atom, yielding the neutral THP ether product and regenerating the acid catalyst.[1][4]
A significant drawback of this method is the creation of a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can result in a mixture of diastereomers if the starting alcohol is chiral.[1][2]
Catalytic Systems
A wide variety of acidic catalysts can be employed to facilitate the formation of THP ethers. The choice of catalyst is often dictated by the acid sensitivity of the substrate and the desired reaction conditions.[1] Since the reaction of this compound proceeds through the same intermediate as the reaction with DHP, the catalytic systems are interchangeable.
| Catalyst Type | Examples | Characteristics |
| Brønsted Acids | p-Toluenesulfonic acid (TsOH), Pyridinium (B92312) p-toluenesulfonate (PPTS), Trifluoroacetic acid (TFA), H-Y Zeolite | TsOH is highly effective but harsh.[5] PPTS is milder and suitable for acid-sensitive substrates.[1][6] Zeolites offer advantages of being solid, recyclable catalysts.[3][6] |
| Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O), Bismuth triflate (Bi(OTf)₃), Zinc triflate (Zn(OTf)₂) | Generally mild and effective for substrates prone to acid-catalyzed decomposition.[3][6][7][8] |
| Other | Acetyl chloride, N-bromosuccinimide (NBS), Iodine, Montmorillonite clay K-10 | These reagents can generate a catalytic amount of acid in situ or act as mild Lewis acids, offering alternative conditions.[3][6][8] |
Experimental Protocols
The following sections provide detailed methodologies for the protection of alcohols as THP ethers. These protocols, while often citing DHP as the reagent, are directly applicable to the transacetalization reaction using this compound.
General Experimental Workflow
The overall process for the synthesis of a THP ether involves the reaction setup, monitoring, workup, and purification.
Protocol 1: Protection of a Primary Alcohol using PPTS
This protocol utilizes pyridinium p-toluenesulfonate (PPTS), a mild catalyst suitable for many substrates.[1]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
To a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the alcohol in anhydrous dichloromethane.
-
Add this compound to the solution.
-
Add the catalytic amount of PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THP ether.[1]
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection of a THP Ether
The removal of the THP group is the reverse of the protection mechanism and is achieved with acid-catalyzed hydrolysis or alcoholysis.[9]
-
Materials:
-
THP ether (1.0 equiv)
-
Acetic acid, Tetrahydrofuran (THF), Water (3:1:1 ratio)
-
-
Procedure:
-
Dissolve the THP ether in a 3:1:1 mixture of acetic acid, THF, and water.[1]
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected alcohol.
-
Quantitative Data
The efficiency of THP ether formation is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes data from various catalytic systems for the protection of alcohols using DHP, which serves as a strong proxy for reactions with this compound.
| Alcohol Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) |
| Benzyl alcohol | Bi(OTf)₃ (0.1) | CH₂Cl₂ | RT | 10 min | 98 |
| Cyclohexanol | Bi(OTf)₃ (0.1) | CH₂Cl₂ | RT | 10 min | 99 |
| 1-Octanol | H-Y Zeolite | CH₂Cl₂ | RT | 1.5 h | 95 |
| Geraniol | Amberlyst H-15 | None | RT | 5 min | 95 |
| Phenol | Acetyl Chloride (1) | CH₂Cl₂ | RT | 2 h | 90 |
| 4-Nitrobenzyl alcohol | PPTS (10) | CH₂Cl₂ | RT | 2 h | 98 |
Data compiled from various sources, including Mohan et al. (2003) and Khan et al. (2006).[3]
Spectroscopic Characterization
Confirmation of THP ether formation is typically achieved through standard spectroscopic methods.
-
¹H NMR: The most characteristic signal is the acetal proton (O-CH-O), which appears as a broad singlet or a triplet between δ 4.5-4.7 ppm.[9] The diastereotopic protons of the pyran ring typically show complex multiplets in the δ 1.5-1.9 ppm and δ 3.5-3.9 ppm regions.[2][9]
-
¹³C NMR: The acetal carbon (O-CH-O) gives a characteristic signal around δ 98 ppm. Other carbons of the pyran ring appear at approximately δ 19, 25, 31, and 62 ppm.[2]
-
IR Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol (around 3300-3600 cm⁻¹) and the appearance of strong C-O stretching bands (around 1000-1200 cm⁻¹) are indicative of product formation.
Conclusion
The reaction of this compound with alcohols provides an efficient route for the synthesis of THP ethers, a crucial protecting group in modern organic chemistry. The reaction proceeds via an acid-catalyzed transacetalization mechanism involving a resonance-stabilized oxocarbenium ion intermediate. This key intermediate allows for the application of a wide array of catalytic systems and protocols developed for the more common reagent, 3,4-dihydro-2H-pyran. A thorough understanding of this mechanism, coupled with the appropriate selection of catalysts and reaction conditions, enables researchers, scientists, and drug development professionals to effectively utilize this protective strategy in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 3,4-Dihydro-2-methoxy-2H-pyran in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2-methoxy-2H-pyran, a cyclic acetal (B89532), serves as a versatile and economically significant building block in the landscape of organic synthesis. While its structural congeners, such as 3,4-dihydro-2H-pyran (DHP), are widely recognized for their role in the protection of alcohols, this compound possesses its own distinct and critical applications. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a focus on its primary industrial application, underlying reaction mechanisms, and detailed experimental protocols.
Core Application: Industrial Synthesis of Glutaraldehyde (B144438)
The most prominent and large-scale application of this compound is its role as a stable precursor to glutaraldehyde, an important biocide, disinfectant, and cross-linking agent.[1][2] The industrial synthesis of glutaraldehyde is predominantly achieved through the acid-catalyzed hydrolysis of this compound.[3][4] This method offers a reliable and efficient route to a high-purity product.
The overall transformation involves the reaction of this compound with water in the presence of an acid catalyst, yielding glutaraldehyde and methanol (B129727) as a byproduct.[3] The reaction is typically carried out in a continuous process to maximize efficiency and yield.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The hydrolysis of the cyclic acetal proceeds via a well-established acid-catalyzed mechanism. The key steps are as follows:
-
Protonation of the Ring Oxygen: The reaction is initiated by the protonation of the endocyclic oxygen atom by an acid catalyst, making it a better leaving group.
-
Ring Opening: The exocyclic methoxy (B1213986) group's oxygen atom donates a lone pair of electrons to form a double bond with the anomeric carbon, leading to the opening of the pyran ring. This results in the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Tautomerization and Hydrolysis of the Enol Ether: The intermediate undergoes further acid-catalyzed hydrolysis of the enol ether moiety, ultimately leading to the formation of glutaraldehyde.
Quantitative Data Summary
The following table summarizes the quantitative data for the industrial production of glutaraldehyde from this compound, as described in the cited literature.
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of this compound (%) | Selectivity for Glutaraldehyde (%) | Reference |
| Phosphotungstic Acid | 70 | 1 | 98.5 | 96.4 | [1] |
| Phosphotungstic Acid | 70 | 4 | 98.6 | 96.6 | [1] |
| Acidic Ion Exchange Resin | 80 - 120 | Continuous | High | High | [3] |
| Phosphoric Acid | 80 | 1 | 99 | Not specified | [5] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Glutaraldehyde via Hydrolysis
This protocol is based on the conditions described in the patent literature for the hydrolysis of this compound.[1]
Materials:
-
This compound (57g, 0.5 mol)
-
Deionized Water (144g, 8 mol)
-
Phosphotungstic acid (H₃PW₁₂O₄₀) (2.28g)
-
Hydroquinone (B1673460) (500 ppm)
-
Round-bottom flask equipped with a magnetic stirrer and thermometer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 57g of this compound, 144g of deionized water, 500 ppm of hydroquinone (as a polymerization inhibitor), and 2.28g of phosphotungstic acid.
-
Stir the mixture and heat to 70°C.
-
Maintain the reaction at 70°C for 4 hours.
-
Monitor the reaction progress by gas chromatography to confirm the conversion of the starting material.
-
Upon completion, the resulting aqueous solution contains glutaraldehyde. Further purification can be achieved by distillation to remove the methanol byproduct.[3]
Visualization of Synthetic Pathways
Logical Workflow: Industrial Production of Glutaraldehyde
The following diagram illustrates the key stages in the industrial synthesis of glutaraldehyde from this compound.
Caption: Industrial workflow for glutaraldehyde synthesis.
Reaction Pathway: Acid-Catalyzed Hydrolysis
This diagram outlines the mechanistic steps of the acid-catalyzed hydrolysis of this compound.
Caption: Mechanism of acid-catalyzed hydrolysis.
Broader Applications in Organic Synthesis
While the synthesis of glutaraldehyde is its primary application, this compound and its derivatives are also valuable intermediates in the synthesis of other fine chemicals, pharmaceuticals, and agrochemicals.[2][6] The dihydropyran scaffold is a common structural motif in many natural products, and thus, derivatives of this compound can serve as chiral building blocks for their synthesis.[7]
For instance, substituted versions like 3,4-dihydro-2-methoxy-4-methyl-2H-pyran are utilized in the flavor and fragrance industry due to their pleasant aromas and as building blocks for more complex molecules in pharmaceutical development.[2] The reactivity of the dihydropyran ring allows for various transformations, including additions and cycloadditions, making it a versatile starting material for creating diverse chemical structures.
Conclusion
This compound is a cornerstone intermediate in industrial organic synthesis, primarily facilitating the large-scale production of glutaraldehyde. Its utility is rooted in the predictable and efficient acid-catalyzed hydrolysis of its cyclic acetal structure. Beyond this major application, its derivatives hold promise as versatile building blocks in the synthesis of a wide range of complex organic molecules, underscoring its continued importance for researchers and professionals in chemical and pharmaceutical development. A thorough understanding of its reactivity and handling is essential for leveraging its full potential in synthetic endeavors.
References
- 1. CN1569791A - Method for hydrolyzing pyran to prepare glutaraldehyde using heteropolyacid as catalyst - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP2300406B1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 4. US7709686B2 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 5. JP2000072707A - Method for producing glutaraldehyde aqueous solution - Google Patents [patents.google.com]
- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
From Precursor to Product: A Technical Guide to the Synthesis of Glutaraldehyde from 3,4-Dihydro-2-methoxy-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of glutaraldehyde (B144438), a critical biocide and crosslinking agent, from its precursor, 3,4-dihydro-2-methoxy-2H-pyran (MDP). This document provides a comprehensive overview of the core chemical transformation, including detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Glutaraldehyde, with the chemical formula CH₂(CH₂CHO)₂, is a five-carbon dialdehyde (B1249045) renowned for its potent antimicrobial and fixative properties. Its industrial synthesis predominantly relies on the acid-catalyzed hydrolysis of this compound.[1][2] This process offers a reliable and efficient route to high-purity glutaraldehyde solutions. This guide will explore the intricacies of this synthesis, providing researchers and professionals with the necessary knowledge for its application and optimization.
The Core Synthesis: Acid-Catalyzed Hydrolysis of this compound
The fundamental reaction involves the hydrolysis of the acetal (B89532) functional group in this compound in the presence of an acid catalyst and water. This reaction yields glutaraldehyde and methanol (B129727) as a byproduct.[1] The overall transformation is depicted below:
Reaction Scheme:
This compound + H₂O --(Acid Catalyst)--> Glutaraldehyde + Methanol
The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure a sufficient reaction rate. Various acid catalysts can be employed, ranging from mineral acids to solid acid catalysts, each offering distinct advantages in terms of activity, selectivity, and ease of separation.
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound, an acetal, proceeds through a well-established mechanism involving protonation, ring-opening, and subsequent hydrolysis.
Quantitative Data and Experimental Parameters
The efficiency of the glutaraldehyde synthesis is influenced by several factors, including the choice of acid catalyst, reaction temperature, and reactant concentrations. The following table summarizes key quantitative data from various patented industrial processes.
| Parameter | Phosphoric Acid | Acidic Ion-Exchange Resin | Zeolite | Heteropolyacid | Reference |
| Catalyst Concentration | 0.01 - 0.2 wt% | - | - | - | [1][2] |
| Reaction Temperature | 80 - 120 °C (preferably 95 - 110 °C) | - | - | 20 - 150 °C (preferably 60 - 70 °C) | [1][2] |
| pH | ~4 (for product stabilization) | - | - | - | [1][2] |
| Reaction Time | 1 - 3 hours | - | Long reaction times | - | [1] |
| Water to MDP Molar Ratio | ≥ 3 | - | - | 1:1 to 1:100 (preferably 1:4 to 1:20) | [1] |
| Glutaraldehyde Yield | High | High conversion rate | High conversion rate | 96.4% selectivity | [1] |
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of glutaraldehyde from this compound based on common industrial practices.
Materials and Equipment
-
Reactants: this compound (MDP), Deionized Water
-
Catalyst: Phosphoric Acid (85%) or a suitable solid acid catalyst (e.g., acidic ion-exchange resin)
-
Neutralizing Agent: Sodium Bicarbonate or Sodium Hydroxide solution
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, pH meter, heating/cooling circulator, distillation apparatus.
Generalized Laboratory-Scale Synthesis Protocol
-
Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel is assembled. The reactor is placed in a heating mantle or connected to a circulating bath.
-
Charging Reactants: Deionized water is charged into the reactor. The amount should be calculated to achieve the desired final glutaraldehyde concentration and to satisfy the required molar excess relative to MDP.
-
Catalyst Addition: The acid catalyst is carefully added to the water with stirring. For phosphoric acid, a concentration of 0.1 wt% of the total reaction mixture is a typical starting point.[1]
-
Heating: The mixture is heated to the desired reaction temperature, typically between 95 °C and 110 °C.[1]
-
Addition of MDP: this compound is added dropwise to the heated acidic solution over a period of time. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The reaction is allowed to proceed for 1 to 3 hours.[1] The progress can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of the MDP peak.
-
Neutralization: After the reaction is complete, the mixture is cooled down. The pH of the solution is then adjusted to approximately 4 with a suitable base (e.g., sodium bicarbonate solution) to stabilize the glutaraldehyde product.[1]
-
Purification (Optional): For higher purity, the resulting glutaraldehyde solution can be subjected to distillation to remove the methanol byproduct and any unreacted starting material.
Experimental Workflow
The industrial production of glutaraldehyde from this compound generally follows a continuous or semi-continuous process. The workflow can be visualized as follows:
Conclusion
The synthesis of glutaraldehyde from this compound via acid-catalyzed hydrolysis is a well-established and efficient industrial process. Understanding the reaction mechanism, key quantitative parameters, and experimental protocols is crucial for researchers and professionals in the fields of chemistry and drug development. This guide provides a foundational understanding of this important chemical transformation, enabling further optimization and application in various scientific and industrial contexts.
References
Stability of 3,4-Dihydro-2-methoxy-2H-pyran under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3,4-Dihydro-2-methoxy-2H-pyran (DMP) under both acidic and basic conditions. Understanding the stability profile of DMP is critical for its application in organic synthesis, particularly as a protecting group for alcohols, and for professionals in drug development where it may be used as an intermediate.[1][2] This document summarizes quantitative stability data, details relevant experimental protocols, and provides visual representations of reaction pathways and experimental workflows.
Core Principles of Stability
This compound is a cyclic acetal (B89532). The stability of acetals is highly dependent on the pH of the environment. Generally, acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[3] The acid-catalyzed hydrolysis cleaves the acetal bond, leading to the formation of an aldehyde and an alcohol. In the case of DMP, this hydrolysis results in the formation of glutaraldehyde (B144438) and methanol (B129727).[1][4]
Quantitative Stability Data
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the available quantitative data on its degradation.
| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Rate | Comments |
| 2.5 (Aqueous HCl) | 37 | 18.8 minutes | Rapid | Data for this compound.[1] |
| 4.0 | 50 | 12.9 hours | Moderate | Data for this compound.[1] |
| 7.4 (50 mM Sodium Phosphate (B84403) Buffer) | 37 | > 4 hours | No hydrolysis observed | Data for this compound.[1] |
| 2.0 (0.01 M HCl) | 25 | Minutes to Hours | High | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |
| 4.0 (Acetate Buffer) | 25 | Hours to Days | Moderate | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |
| 7.0 (Phosphate Buffer) | 25 | Months | Very Low | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |
| 10.0 (Carbonate Buffer) | 25 | > 1 year | Negligible | Illustrative data based on the known behavior of tetrahydropyranyl ethers. |
Reaction Mechanisms
The degradation of this compound under acidic conditions proceeds through a well-established acid-catalyzed hydrolysis mechanism for acetals. Under basic conditions, the molecule is generally stable, and no significant degradation is observed.
Experimental Protocols
The stability of this compound can be assessed using forced degradation studies. A general protocol is outlined below, which can be adapted based on specific laboratory capabilities and desired stress conditions.
Protocol for Forced Degradation Study
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Phosphate buffer (pH 7.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Conditions:
-
Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.0) or HPLC grade water.
-
Incubate and sample as described above.
-
4. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A general starting point could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, as the chromophore is weak).
-
Inject the neutralized aliquots and a standard solution of this compound for comparison.
-
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Determine the degradation rate constant and the half-life under each condition by plotting the natural logarithm of the concentration versus time.
Conclusion
This compound demonstrates clear pH-dependent stability. It is highly stable under neutral and basic conditions, making it a suitable protecting group or intermediate in reactions that avoid acidic environments. Conversely, it undergoes rapid hydrolysis under acidic conditions, a property that is exploited for its removal as a protecting group. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.
References
An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is essential for achieving complex molecular architectures with high efficiency and selectivity.[1] Among the various methods for the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long stood as a reliable and versatile option.[1][2] This technical guide offers a comprehensive exploration of the core principles and practical applications of THP ethers, serving as a critical resource for professionals in research and drug development.
Introduction to the THP Protecting Group
The tetrahydropyranyl group is employed to protect alcohols and phenols from a wide array of reaction conditions where the free hydroxyl group would otherwise react.[1][3] The THP ether is an acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4] This transformation converts the acidic and nucleophilic alcohol into a more stable ether linkage, which is tolerant of a broad spectrum of non-acidic reagents.[1][2]
The primary advantages of the THP group lie in its straightforward introduction, general stability, and ease of removal under mild acidic conditions.[1][2] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon upon reaction with an alcohol.[3][5] This can lead to the formation of diastereomers if the substrate alcohol is chiral, potentially complicating purification and spectroscopic analysis.[3][5]
Core Principles: Mechanism and Stability
The formation and cleavage of THP ethers both proceed via acid catalysis, involving a stabilized carbocation intermediate.[1][6]
Protection of Alcohols:
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation of the resulting oxonium ion by a weak base regenerates the acid catalyst and yields the THP ether.[6][7]
Deprotection of THP Ethers:
The removal of the THP group is the reverse of the protection mechanism and relies on acid-catalyzed hydrolysis or alcoholysis.[6][8] Protonation of the ether oxygen of the THP group is followed by the departure of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion. This intermediate is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the alcohol and form 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[8][9]
Stability:
A key advantage of THP ethers is their stability across a wide range of reaction conditions, making them compatible with many synthetic transformations.[3][5] They are generally stable to:
-
Strongly basic conditions (e.g., hydrolysis of esters).[5]
-
Organometallic reagents such as Grignard and organolithium reagents.[5][7]
-
Nucleophilic reagents.[6]
-
Hydride reducing agents.[3]
-
Various oxidizing agents.[10]
However, THP ethers are labile to acidic conditions, a property that is exploited for their removal.[5][6]
Data Presentation: A Comparative Overview of Catalytic Systems
The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize the performance of various catalytic systems.
Table 1: Catalysts for the Protection of Alcohols with DHP
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Iodobenzyl alcohol | CH₂Cl₂ | 0 to rt | 1 h | >99 | [6] |
| NH₄HSO₄@SiO₂ | 2-Phenylethanol | CPME or 2-MeTHF | rt | 4 h | >95 | [4][11] |
| Bismuth Triflate | Various alcohols/phenols | Solvent-free | rt | 5-30 min | 90-98 | [3] |
| Zeolite H-beta | Various alcohols | - | - | short | high | [3] |
| Ferric Perchlorate (Fe(ClO₄)₃) | Primary alcohol | Methanol | rt | 15 min | 98 | [12] |
Table 2: Catalysts for the Deprotection of THP Ethers
| Catalyst / Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. | [6][12] |
| Acetic acid / THF / H₂O (3:1:1) | THP-protected alcohol | - | rt | - | - | [8] |
| Lithium Chloride (LiCl) | Various THP ethers | DMSO/H₂O | 90 | 6 h | excellent | [13] |
| Amberlyst-15 | THP-protected alcohol | Methanol | rt | - | - | [8] |
| Trifluoroacetic acid (TFA) | THP ether | Methanol | rt | 15-30 min | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of a Primary Alcohol
This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[4][6]
-
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a round-bottomed flask under an inert atmosphere, add the alcohol (1.0 equiv) and dichloromethane.[4]
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.[4]
-
Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.[6]
-
Extract the aqueous layer with dichloromethane (3x).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[6]
-
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether
This protocol describes a common and mild method for the acidic hydrolysis of THP ethers.[8]
-
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.[8]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel if necessary.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the protection of an alcohol with THP and its subsequent deprotection, a common sequence in multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling and Application of 3,4-Dihydro-2-methoxy-2H-pyran in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and detailed experimental procedures for the use of 3,4-Dihydro-2-methoxy-2H-pyran, a key reagent in organic synthesis for the protection of hydroxyl groups. Adherence to these guidelines is crucial for ensuring laboratory safety and achieving desired experimental outcomes.
Core Safety and Hazard Information
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled and causes serious eye irritation.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazard Identification
The primary hazards associated with this compound are summarized below:
| Hazard Class | GHS Classification |
| Physical Hazards | Flammable liquids (Category 3)[1] |
| Health Hazards | Acute toxicity, Oral (Category 4)[1] |
| Acute toxicity, Inhalation (Category 4)[1] | |
| Eye irritation (Category 2A)[1] | |
| Skin irritation[3][4] |
Hazard Statements: H226 (Flammable liquid and vapor), H302 + H332 (Harmful if swallowed or if inhaled), H319 (Causes serious eye irritation).[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 4454-05-1[4] |
| Molecular Formula | C₆H₁₀O₂[4] |
| Molecular Weight | 114.14 g/mol [4] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Odor | Ether-like[3][5] |
| Boiling Point | 127 °C[6] |
| Melting Point | < -60 °C[5] |
| Flash Point | 22.8 °C[5] |
| Density | 1.006 g/mL at 25 °C[7] |
| Water Solubility | 16 g/L at 25 °C[5] |
Laboratory Handling and Safety Protocols
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are mandatory. A face shield should be worn over safety glasses if there is a risk of splashing.[2][8][9]
-
Hand Protection: Chemical-resistant gloves, such as butyl or polyvinyl alcohol (PVA) gloves, are required. Nitrile gloves may be used for incidental contact but must be changed immediately upon contamination.[2][8][10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][8][9]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9]
Engineering Controls
-
Work with this compound should be performed in a chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][9]
-
All equipment used when handling the product must be grounded to prevent static discharge.[9][11]
Handling and Storage
-
Keep the container tightly closed when not in use to minimize the release of vapors.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][11]
-
Test for peroxide formation periodically and before distillation.[13]
Experimental Protocols: Protection and Deprotection of Alcohols
This compound is a valuable reagent for the protection of alcohols as 2-methoxy-3,4-dihydropyranyl (MOP) ethers. This protecting group is stable under a variety of non-acidic conditions and can be readily removed under mild acidic conditions.
Protection of Alcohols as MOP Ethers
This protocol describes a general method for the protection of primary, secondary, and tertiary alcohols using a catalytic amount of acid.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2-2.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous DCM at room temperature, add the acid catalyst (PPTS or p-TsOH·H₂O).
-
Add this compound (1.2-2.0 equiv) dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the MOP-protected alcohol. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for the protection of alcohols as MOP ethers.
Deprotection of MOP Ethers
This protocol describes a common method for the acidic hydrolysis of MOP ethers to regenerate the parent alcohol.
Materials:
-
MOP-protected alcohol (1.0 equiv)
-
Acetic acid (AcOH) or other suitable acid
-
Tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or diethyl ether
Procedure:
-
Dissolve the MOP-protected alcohol in a mixture of the chosen solvent (e.g., THF) and acid (e.g., 1% acetic acid).[3][14]
-
Stir the reaction mixture at room temperature or gently heat if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the deprotected alcohol, which can be purified by column chromatography if needed.
Caption: Experimental workflow for the deprotection of MOP ethers.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation persists after washing, get medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][12]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[12]
-
Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air.[1] Thermal decomposition can lead to the release of irritating gases and vapors.
Accidental Release Measures
-
Personal Precautions: Evacuate the danger area. Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Containment and Clean-up: Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material (e.g., sand, universal binder) and dispose of properly.[1][12] Use non-sparking tools.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Hazard Mitigation Flowchart
Caption: A flowchart for mitigating hazards associated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Dihydropyran (DHP) [commonorganicchemistry.com]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 10. MOM Ethers [organic-chemistry.org]
- 11. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Alcohol Protection using 3,4-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols due to its ease of installation, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions.[1][2] This acetal-type protecting group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP).[1]
THP ethers exhibit stability towards a broad range of reagents, including strong bases, organometallics, hydrides, and many oxidizing and reducing agents.[3][4] A key consideration when using DHP is the formation of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the alcohol substrate is chiral.[2][4]
These application notes provide a comprehensive overview of the protection of alcohols as THP ethers and their subsequent deprotection, including detailed reaction mechanisms, a summary of various catalytic systems, and specific experimental protocols.
Reaction Mechanisms
The formation and cleavage of THP ethers are both acid-catalyzed processes.
Protection of Alcohols using 3,4-Dihydro-2H-pyran
The protection of an alcohol with DHP proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether functionality of DHP.[1]
-
Protonation of DHP: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[5]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[5]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.[1]
References
Application Notes and Protocols: Step-by-Step Formation of Tetrahydropyranyl (THP) Ethers
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Note on Precursor: These application notes detail the use of 3,4-Dihydro-2H-pyran (DHP) for the formation of the tetrahydropyranyl (THP) protecting group. While the query mentions 3,4-Dihydro-2-methoxy-2H-pyran, it is important to clarify that this compound is the result of protecting methanol (B129727) with DHP. The direct and widely-used precursor for THP ether formation is 3,4-Dihydro-2H-pyran (DHP).[1]
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and fine chemical development, the selective protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being both ubiquitous and reactive, often necessitates temporary masking to avert unwanted side reactions. The tetrahydropyranyl (THP) ether serves as a robust and versatile protecting group for alcohols, formed through the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] THP ethers are valued for their stability across a broad spectrum of non-acidic conditions, including reactions involving organometallics, hydrides, and strong bases, rendering them a dependable choice for intricate synthetic pathways.[1][3][4] The facility of both its introduction and subsequent removal under mild acidic conditions further enhances its synthetic utility.[1][2]
Reaction Mechanisms
The formation and cleavage of THP ethers are both acid-catalyzed processes.[2]
Protection of Alcohols with Dihydropyran
The protection of an alcohol with DHP proceeds via an acid-catalyzed addition of the alcohol to the enol ether functionality of DHP.[1][2]
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, which generates a resonance-stabilized oxocarbenium ion.[1][2][5]
-
Nucleophilic Attack: The alcohol, functioning as a nucleophile, attacks the electrophilic carbocation.[1][2][3]
-
Deprotonation: The resulting protonated THP ether is then deprotonated to yield the final product and regenerate the acid catalyst.[1][5]
Caption: Acid-catalyzed mechanism for the protection of alcohols using DHP.
Deprotection of THP Ethers
The deprotection of THP ethers is essentially the reverse of the protection reaction, relying on acid-catalyzed hydrolysis.[1][2]
-
Protonation of the THP Ether: The acid catalyst protonates the ether oxygen.[1]
-
Cleavage and Formation of Oxocarbenium Ion: The protonated ether cleaves to regenerate the alcohol and the same resonance-stabilized oxocarbenium ion formed during protection.[2]
-
Hydrolysis of the Intermediate: A nucleophile, typically water or an alcohol from the solvent, attacks the oxocarbenium ion.[2]
-
Deprotonation: Subsequent deprotonation steps lead to the formation of 5-hydroxypentanal (B1214607) (the hemiacetal of which is 2-hydroxytetrahydropyran) and regeneration of the acid catalyst.[2]
References
Application Notes and Protocols: Acid-Catalyzed Deprotection of Methoxymethyl (MOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its stability under a broad spectrum of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents, makes it a valuable tool in multistep synthetic campaigns.[1] The removal of the MOM group is most commonly and efficiently achieved under acidic conditions.[2][3][4] The selection of the appropriate acid catalyst and reaction conditions can be tailored to the specific substrate, allowing for selective deprotection in the presence of other acid-labile functional groups.[1][5]
This document provides detailed application notes, comparative data on various deprotection methods, and step-by-step experimental protocols for the acid-catalyzed cleavage of MOM ethers.
Data Presentation: Comparison of Acid-Catalyzed MOM Deprotection Methods
The efficiency and selectivity of MOM group cleavage are highly dependent on the choice of acid catalyst, solvent, temperature, and the substrate's electronic and steric properties. The following table summarizes quantitative data from several reported methods for the deprotection of MOM-protected alcohols and phenols.
| Entry | Substrate Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temperature | 15 min | 91 |
| 2 | Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High |
| 3 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temperature | 30 min | 85-98 |
| 4 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Variable | High |
| 5 | General MOM Ether | Trifluoroacetic acid (TFA) | Dichloromethane | 25 | 12 h | High |
| 6 | General MOM Ether | Hydrochloric Acid (conc. HCl) | Methanol/THF | Heating | 2-6 h | Variable |
| 7 | Phenolic MOM Ether | CBr₄, PPh₃ | CH₂ClCH₂Cl | 40 | Variable | 90-99 |
Reaction Mechanism
The acid-catalyzed deprotection of a MOM ether proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the free alcohol and a resonance-stabilized methoxymethyl cation. This cation is subsequently quenched by water or another nucleophile present in the reaction mixture to form formaldehyde (B43269) and methanol.
Caption: Acid-catalyzed deprotection mechanism of a MOM ether.
Experimental Protocols
The following are detailed protocols for common acid-catalyzed MOM deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is effective for a wide range of substrates but is considered relatively harsh.
Materials:
-
MOM-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of DCM and TFA (typically a 15:1 v/v ratio) at 25 °C.[2]
-
Reaction: Stir the resulting solution at 25 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12 hours).[2]
-
Work-up: Dilute the reaction mixture with additional DCM.[2] Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.[2]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2 x volume of aqueous phase).[2]
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl solution.[2]
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (pTSA) under Solvent-Free Conditions
This protocol offers a mild and environmentally friendly alternative for the deprotection of aliphatic MOM ethers.
Materials:
-
MOM-protected compound
-
p-Toluenesulfonic acid (pTSA) monohydrate
-
Mortar and pestle
-
Cold water (4 °C)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation: In a mortar, add the MOM-protected compound (1.0 eq.) and p-toluenesulfonic acid (a catalytic amount is often sufficient, though some protocols use it in larger quantities).[1]
-
Reaction: Triturate the mixture thoroughly for about 5 minutes and then let it stand at room temperature for approximately 30 minutes.[1]
-
Work-up: Add cold water to the reaction mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product should precipitate out of the solution.[1]
-
Isolation: Collect the solid product by filtration and wash it with cold water.[1] If the product is not a solid, an extraction with an organic solvent may be necessary.
Protocol 3: Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl
This method is particularly mild and suitable for substrates containing other acid-sensitive functional groups.[6][7]
Materials:
-
Aromatic MOM ether
-
2,2'-Bipyridyl
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Trimethylsilyl triflate (TMSOTf)
-
Water
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Ice bath
Procedure:
-
Preparation: To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere, add the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol).[6] Add anhydrous acetonitrile (5.0 mL).[6] Cool the mixture to 0 °C in an ice bath.[6]
-
Reaction: Add TMSOTf (1.0 mmol) dropwise via syringe to the stirred solution.[6] Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by TLC (typically 15 minutes for activated substrates).[1]
-
Hydrolysis: Upon completion, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl (B83357) ether is fully hydrolyzed to the phenol, as monitored by TLC.[6]
-
Work-up and Extraction: Quench the reaction by adding water and extract the mixture with ethyl acetate.[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure phenol.[6]
Experimental Workflow Visualization
The general workflow for the acid-catalyzed deprotection of a MOM ether is depicted below.
Caption: General experimental workflow for MOM deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 3,4-Dihydro-2-methoxy-2H-pyran in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a fundamental strategy in the multi-step total synthesis of complex natural products. 3,4-Dihydro-2-methoxy-2H-pyran serves as a precursor to the widely used tetrahydropyranyl (THP) protecting group. In the presence of an acid catalyst, it reacts with alcohols to form a THP ether, effectively masking the hydroxyl group's reactivity. This acetal (B89532) linkage is robust under a variety of conditions, including exposure to strong bases, organometallics, and many oxidizing and reducing agents.[1] The THP group can be readily removed under mild acidic conditions, regenerating the alcohol.[2] These characteristics make it an invaluable tool in the synthetic chemist's arsenal, enabling intricate molecular transformations on other parts of a molecule without unintended reactions of the hydroxyl group.
This document provides detailed application notes and representative protocols for the use of 3,4-dihydro-2H-pyran (the immediate precursor for THP ether formation) in the context of the total syntheses of two significant natural products: (–)-Platencin and (+)-Pancratistatin.
Application Note 1: Protection of a Key Intermediate in the Total Synthesis of (–)-Platencin
(–)-Platencin is a potent antibiotic that functions by inhibiting fatty acid biosynthesis.[3] Its complex, polycyclic structure has made it a challenging target for total synthesis. The synthetic route developed by Nicolaou and coworkers showcases the strategic use of various protecting groups to achieve the final natural product. While the original synthesis did not employ a THP group on the specific intermediate shown below, its protection would be a viable strategy in an alternative synthetic plan.
Synthetic Context: Protection of a Secondary Alcohol
In a hypothetical scenario based on an intermediate from the Nicolaou synthesis, a secondary alcohol may require protection to allow for subsequent transformations on other parts of the molecule, such as modifications of the enone system.
References
Application Notes and Protocols for 3,4-Dihydro-2-methoxy-2H-pyran in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-Dihydro-2-methoxy-2H-pyran and related dihydropyrans in pharmaceutical research and development. The primary application focuses on its role as a precursor to the tetrahydropyranyl (THP) protecting group for hydroxyl functionalities, a critical step in the multi-step synthesis of complex pharmaceutical ingredients.[1] Additionally, the dihydropyran scaffold is a key structural motif in various biologically active molecules.
Application as a Protecting Group Precursor
In the synthesis of complex molecules, such as pharmaceuticals, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions.[1] The hydroxyl group (-OH) is a common and reactive functional group that frequently requires protection. This compound, and more commonly its close analog 3,4-dihydro-2H-pyran (DHP), are widely used to install the tetrahydropyranyl (THP) protecting group onto alcohols.[2]
The resulting THP ethers are stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[2] This stability makes the THP group a reliable choice for complex synthetic pathways.[1] The protection and subsequent deprotection are typically straightforward, high-yielding processes.
Data Presentation: Reaction Conditions for THP Protection and Deprotection
The following tables summarize various catalytic systems and conditions for the tetrahydropyranylation of alcohols using a dihydropyran and the subsequent deprotection of the THP ether.
Table 1: Conditions for THP Protection of Alcohols
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temperature | Varies | Good to Excellent | |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | Varies | Good | [3] |
| Boron trifluoride etherate (BF₃·OEt₂) | - | - | Varies | Effective | |
| Zeolite H-beta | - | - | Short | High | [4] |
| Bismuth triflate (Bi(OTf)₃) | Solvent-free | - | Varies | High | [4] |
| CeCl₃·7H₂O/NaI | Solvent-free | - | Varies | High | [4] |
| Keggin H₃PW₁₂O₄₀ | - | Room Temperature | Short | Good | [5] |
Table 2: Conditions for Deprotection of THP Ethers
| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |
| Acetic acid, THF, Water | - | Room Temperature to 40°C | Varies | Good | [6] |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | 0°C to Room Temp. | Varies | Quantitative | [6] |
| Lithium chloride (LiCl), Water | DMSO | 90°C | 6 hours | Good to Excellent | [3][4] |
| Iron(III) tosylate | Methanol | - | Varies | - | [7] |
| Trifluoroacetic acid (TFA) (2%) | Dichloromethane (DCM) | - | Varies | Effective | [8] |
Experimental Protocols
Protocol 2.1: Protection of a Primary Alcohol using 3,4-Dihydro-2H-pyran (DHP)
This protocol describes a general method for the protection of a primary alcohol using DHP and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)
-
Rotary evaporator
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude THP-protected alcohol.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2.2: Deprotection of a THP Ether
This protocol outlines a general method for the acidic hydrolysis of a THP ether to regenerate the alcohol.
Materials:
-
THP-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature or warm gently (e.g., to 40°C) to facilitate the reaction.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
Reaction Mechanisms and Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. THP Protection - Common Conditions [commonorganicchemistry.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Protection of Primary vs. Secondary Alcohols with 3,4-Dihydro-2-methoxy-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a critical component for achieving complex molecular architectures. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent undesired side reactions. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of formation, general stability under a variety of non-acidic reaction conditions, and facile cleavage under mild acidic conditions.
Traditionally, the formation of THP ethers is accomplished through the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis. This application note focuses on the use of a related, yet distinct, reagent: 3,4-Dihydro-2-methoxy-2H-pyran . This reagent offers an alternative route to the formation of THP ethers, proceeding through a transacetalization reaction. A key consideration in the application of any protecting group strategy is the potential for selective protection of one hydroxyl group in the presence of others, such as the selective protection of a primary alcohol over a secondary alcohol. This document provides an overview of the reaction mechanism, highlights the potential for selectivity, and presents generalized experimental protocols for the protection of alcohols using this compound and the subsequent deprotection of the THP ether.
Reaction Mechanism: Transacetalization
The protection of an alcohol with this compound is an acid-catalyzed transacetalization reaction. The mechanism involves the protonation of the methoxy (B1213986) group, followed by its elimination as methanol (B129727) to generate a resonance-stabilized oxocarbenium ion. The alcohol to be protected then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion yields the desired tetrahydropyranyl (THP) ether and regenerates the acid catalyst.
Application of 3,4-Dihydro-2-methoxy-2H-pyran in Peptide Synthesis and Amino Acid Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct peptide sequence assembly. 3,4-Dihydro-2-methoxy-2H-pyran, the precursor to the tetrahydropyranyl (THP) protecting group, offers a cost-effective and versatile option for the protection of various amino acid side chains. The THP group is particularly valuable for its ease of introduction, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions, making it compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the protection of serine, threonine, and cysteine residues.
Key Advantages of the THP Protecting Group
-
Cost-Effectiveness: The starting material, 3,4-dihydro-2H-pyran, is an inexpensive reagent.[1]
-
Ease of Introduction and Removal: The THP group can be readily introduced under mild acidic catalysis and removed under mild acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis.[1][2]
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and various reducing and oxidizing agents.[3]
-
Improved Solubility: The incorporation of the THP group can enhance the solubility of protected amino acids and peptides.[2][4]
Application in Amino Acid Protection
The THP group is primarily employed for the side-chain protection of hydroxyl- and thiol-containing amino acids, such as serine, threonine, and cysteine.[2][5] While it can also be used to protect carboxyl and amino groups, its application for these functionalities in standard peptide synthesis is limited due to the high acid lability of the resulting hemiacetal ester and difficulties in its introduction to the amino group, respectively.[2]
Protection of Serine and Threonine
The hydroxyl groups of serine and threonine can be efficiently protected as THP ethers. This protection is crucial to prevent side reactions such as O-acylation during peptide coupling steps.
Protection of Cysteine
The thiol group of cysteine is highly nucleophilic and prone to oxidation, making its protection essential during peptide synthesis. The THP group provides robust protection for the sulfhydryl moiety. Notably, the use of Fmoc-Cys(Thp)-OH has been shown to result in lower racemization rates during coupling compared to other common cysteine derivatives like Fmoc-Cys(Trt)-OH.
Quantitative Data Summary
The following tables summarize key quantitative data related to the protection and deprotection of amino acids using the THP group.
Table 1: Reaction Conditions and Yields for THP Protection of Fmoc-Amino Acids
| Amino Acid Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Fmoc-Ser-OH | p-Toluenesulfonic acid (PTSA) | Dichloromethane (DCM) | 30-60 min | High | [2] |
| Fmoc-Thr-OH | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 12 h at 60 °C | Good | [2] |
| Fmoc-Cys-OH | p-Toluenesulfonic acid (PTSA) | Dichloromethane (DCM) | ~2.5 h | 82% | [2] |
| Fmoc-Gly-OH | p-Toluenesulfonic acid (PTSA) | Tetrahydrofuran (THF) | 30 min | 80% | [4] |
Table 2: Acid Lability of THP-Protected Amino Acids
| Protected Amino Acid | Deprotection Conditions | Deprotection (%) | Time | Reference(s) |
| Fmoc-Ser(Thp)-OH | 2% TFA in CH₂Cl₂ with scavengers | Complete | Not specified | [2] |
| Fmoc-Cys(Thp)-OH | 2% TFA in CH₂Cl₂ with scavengers | Stable | Not specified | [2] |
| Fmoc-Cys(Thp)-OH | TFA/water/TIS (95:2.5:2.5) | Complete | 2 h | |
| Fmoc-Gly-OThp | >10% TFA | Complete | Not specified | [6] |
Table 3: Comparison of Racemization for Cysteine Derivatives During Coupling
| Cysteine Derivative | Coupling Reagent | D-Cys Formation (%) | Reference(s) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Experimental Protocols
Protocol 1: General Procedure for the THP Protection of Hydroxyl and Thiol Groups of Fmoc-Amino Acids
Materials:
-
Fmoc-amino acid (Ser, Thr, or Cys) (1.0 equiv)
-
This compound (DHP) (1.2-1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the Fmoc-amino acid in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution.
-
Add the acid catalyst (PTSA·H₂O or PPTS) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the amino acid and catalyst used.[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure Fmoc-amino acid(Thp)-OH.
Protocol 2: Deprotection of THP-Protected Amino Acid Side Chains
Materials:
-
THP-protected peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the THP-protected peptide-resin with DCM and dry it under vacuum.
-
In a well-ventilated fume hood, add the cleavage cocktail to the dry resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a flask containing cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Diagrams
Mechanism of THP Protection of an Alcohol
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Glutaraldehyde from 3,4-Dihydro-2-methoxy-2H-pyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the synthesis of glutaraldehyde (B144438) via the acid-catalyzed hydrolysis of 3,4-Dihydro-2-methoxy-2H-pyran (MDP). The information is compiled from various patented industrial processes and scientific literature, offering a comprehensive guide for laboratory and potential scale-up applications.
Introduction
Glutaraldehyde is a versatile dialdehyde (B1249045) with significant applications as a biocide, sterilizing agent, and cross-linking agent in various fields, including medicine and leather tanning.[1][2] A common and efficient industrial method for its preparation involves the hydrolysis of 2-methoxy-3,4-dihydro-2H-pyran (MDP) in the presence of an acid catalyst and water.[1][2][3] This process yields glutaraldehyde and methanol (B129727) as a byproduct. This application note outlines the key experimental parameters, provides detailed protocols for different catalytic systems, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Principle
The synthesis is based on the acid-catalyzed hydrolysis of the cyclic acetal, this compound. The reaction proceeds by protonation of the ring oxygen, followed by ring-opening and subsequent hydrolysis to yield glutaraldehyde.
Caption: Acid-catalyzed hydrolysis of this compound to yield glutaraldehyde and methanol.
Experimental Conditions: A Comparative Overview
The synthesis of glutaraldehyde from MDP can be achieved under various conditions, primarily differing in the choice of acid catalyst and reaction temperature. The following tables summarize the quantitative data from different reported methods.
Table 1: Homogeneous Catalysis Conditions
| Parameter | Value | Reference |
| Catalyst | Phosphoric Acid (H₃PO₄) | [1][4][5] |
| Sulfuric Acid (H₂SO₄) | [2] | |
| Boric Acid, Nitric Acid | [2] | |
| Catalyst Concentration | 0.01% to 0.2% by weight in the reaction vessel | [1][2][3] |
| Reactant Molar Ratio (Water:MDP) | 1:1 to 3:1 | [4][6] |
| 5:1 to 20:1 | [5] | |
| Reaction Temperature | 80°C to 120°C (preferred: 95°C to 110°C) | [1][2][3] |
| 90°C | [4] | |
| 60°C to 90°C | [5] | |
| Reaction Time | 1 to 2 hours | [1][2] |
| 90 minutes | [4] | |
| 60 minutes | [5] | |
| Final Glutaraldehyde Concentration | 5% to 75% by weight (preferred: 25% to 65%) | [1][2] |
Table 2: Heterogeneous Catalysis Conditions
| Parameter | Value | Reference |
| Catalyst | Acidic Ion Exchange Resin (e.g., Amberlyst 15) | [1] |
| Zeolites, Clay | [1][2] | |
| Bleaching Earth (Fuller's Earth) | [7] | |
| Heteropolyacid | [8] | |
| Reaction Temperature | 40°C to 60°C (for overhead reflux stream treatment) | [1] |
| 30°C to 100°C (preferred: 40°C to 80°C) | [7] | |
| 50°C to 100°C (preferred: 60°C to 70°C) | [8] | |
| Reaction Time | >10 seconds residence time in catalyst bed | [1] |
| 90 minutes to 5 hours | [7] | |
| 1 to 4 hours (preferred: 1 to 2 hours) | [8] | |
| Reactant Molar Ratio (Water:MDP) | 3.2:1 | [7] |
| 1:1 to 1:100 (preferred: 1:4 to 1:20) | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of glutaraldehyde from this compound using both homogeneous and heterogeneous catalysts.
Protocol 1: Synthesis using a Homogeneous Catalyst (Phosphoric Acid)
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer, reflux condenser, and a temperature controller is assembled.
-
Reagent Preparation: Prepare an aqueous solution of the acid catalyst. For example, a 0.1% by weight solution of phosphoric acid in water can be used.[1][3]
-
Reaction Initiation: Charge the reactor with the desired amount of water and this compound. The molar ratio of water to MDP can range from 1:1 to 3:1.[4][6]
-
Catalyst Addition: Add the phosphoric acid solution to the reaction mixture. The final concentration of the acid in the reactor should be between 0.01% and 0.2% by weight.[1][2][3]
-
Reaction: Heat the mixture to a temperature between 95°C and 110°C with continuous stirring.[1][2][3] Maintain this temperature for 1 to 2 hours.[1][2]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature (approximately 25°C). Neutralize the acid catalyst by adding a suitable base, such as sodium bicarbonate, until a pH of approximately 4 is achieved to stabilize the glutaraldehyde product.[1][2][4]
-
Purification: The crude product, which is an aqueous solution of glutaraldehyde and methanol, is then purified by distillation to remove the methanol byproduct.[1][2]
Protocol 2: Synthesis using a Heterogeneous Catalyst (Acidic Ion Exchange Resin)
-
Catalyst Preparation: If using a resin like Amberlyst 15, it should be washed and prepared according to the manufacturer's instructions. The resin can be used in a packed bed reactor or added directly to the reaction vessel.
-
Reactor Setup: A jacketed glass reactor with an overhead stirrer, a temperature probe, and a condenser is suitable for this reaction.
-
Reaction Mixture: Charge the reactor with this compound and water. A molar ratio of approximately 3.2:1 (water to MDP) can be employed.[7]
-
Catalyst Addition: Add the acidic ion exchange resin to the reactor.
-
Reaction: Heat the reaction mixture to a temperature between 40°C and 80°C with vigorous stirring to ensure good contact between the reactants and the catalyst.[7] The reaction progress can be monitored by techniques such as gas chromatography.
-
Catalyst Removal: Once the reaction has reached completion (typically after several hours), the heterogeneous catalyst is removed by filtration.[7]
-
Work-up and Purification: The resulting solution contains glutaraldehyde and methanol in water. The methanol can be removed by distillation to obtain the desired concentration of aqueous glutaraldehyde.[7]
Experimental Workflow and Logic
The general workflow for the synthesis of glutaraldehyde from MDP is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and purification of glutaraldehyde.
Safety Considerations
-
Glutaraldehyde: is a toxic and corrosive substance. It is also an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
This compound (MDP): is a flammable liquid.[9] Keep away from ignition sources.
-
Acids: Strong acids are corrosive. Handle with care and appropriate PPE.
-
Pressure: While many protocols operate at atmospheric pressure, be aware of potential pressure build-up if the reaction is conducted in a sealed vessel at elevated temperatures.
Conclusion
The synthesis of glutaraldehyde from this compound via acid-catalyzed hydrolysis is a well-established and efficient method. The choice between a homogeneous and a heterogeneous catalyst will depend on the specific requirements of the application, such as the desired scale, cost, and ease of catalyst separation. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this synthesis. Careful control of reaction parameters, particularly temperature and catalyst concentration, is crucial for achieving high yields and purity of the final glutaraldehyde product.
References
- 1. US7709686B2 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 2. EP2300406B1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 3. WO2009155169A1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. JP2000072707A - Method for producing glutaraldehyde aqueous solution - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. EP0697392A1 - Process for the preparation of glutaraldehyde - Google Patents [patents.google.com]
- 8. CN1569791A - Method for hydrolyzing pyran to prepare glutaraldehyde using heteropolyacid as catalyst - Google Patents [patents.google.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Notes and Protocols for Large-Scale Synthesis Utilizing 3,4-Dihydro-2-methoxy-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significant large-scale applications of 3,4-dihydro-2-methoxy-2H-pyran. The primary industrial use of this compound is as a key intermediate in the production of glutaraldehyde (B144438), a widely used biocide and sterilizing agent.[1][2] Additionally, its derivative, 3,4-dihydro-2H-pyran (DHP), is extensively employed in laboratory and industrial settings as a protecting group for hydroxyl functionalities in multi-step organic syntheses.[3]
I. Industrial Synthesis of Glutaraldehyde
This compound serves as a stable precursor to glutaraldehyde. The large-scale industrial synthesis involves the acid-catalyzed hydrolysis of this compound.[2][4] This process is typically carried out in a continuous manner, yielding glutaraldehyde and methanol (B129727) as a byproduct.[2][5]
Reaction Mechanism
The synthesis proceeds via the hydrolysis of the acetal (B89532) functional group in this compound under acidic conditions. This reaction opens the pyran ring to form a hemiacetal, which is in equilibrium with the open-chain dialdehyde, glutaraldehyde.
Caption: Reaction pathway for the synthesis of glutaraldehyde.
Quantitative Data for Glutaraldehyde Synthesis
| Parameter | Value | Reference |
| Reactant | This compound | [2] |
| Co-reactant | Water | [2] |
| Catalyst | Acidic Catalyst (e.g., Phosphoric Acid) | [4] |
| Catalyst Concentration | 0.01% to 0.2% by weight | [4] |
| Reaction Temperature | 80 °C to 120 °C | [4] |
| pH | 2.0 - 2.5 | [1] |
| Reaction Time | 1 to 3 hours | [4] |
| Product | Glutaraldehyde | [2] |
| Byproduct | Methanol | [2] |
Experimental Protocol: Industrial-Scale Synthesis of Glutaraldehyde
The following protocol outlines a general continuous process for the industrial production of glutaraldehyde.
-
Reaction Setup: A reaction column is utilized for the continuous process.[5]
-
Reactant Feed: this compound and water are continuously fed into the reaction column.[5] An acidic catalyst, such as phosphoric acid, is introduced to maintain the desired pH.[4]
-
Hydrolysis: The reaction mixture is heated to a temperature between 80 °C and 120 °C to facilitate hydrolysis.[4]
-
Distillation: The methanol byproduct and any unreacted this compound are continuously removed from the top of the column via distillation.[2][4]
-
Product Collection: The aqueous solution of glutaraldehyde is collected from the bottom of the reaction column.[5]
-
Purification: The collected glutaraldehyde solution can be further purified as required for its intended application.
II. Protection of Alcohols using 3,4-Dihydro-2H-pyran (DHP)
3,4-Dihydro-2H-pyran (DHP), which can be synthesized from this compound, is a widely used protecting group for alcohols, forming a tetrahydropyranyl (THP) ether.[3] This protection is advantageous due to the low cost of DHP, the ease of introduction and removal of the protecting group, and the stability of the resulting THP ether under a variety of non-acidic conditions.[3]
General Workflow for Alcohol Protection and Deprotection
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. US7709686B2 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EP2300406B1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 5. US6559346B1 - Method for the continuous production of glutaraldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 3,4-Dihydro-2-methoxy-2H-pyran with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2-methoxy-2H-pyran, a cyclic acetal (B89532), is a versatile building block in organic synthesis. While generally stable to nucleophilic attack, its reaction with potent nucleophiles like Grignard reagents can be induced, typically through the use of Lewis acid catalysts. This reaction provides a valuable route for the formation of C-C bonds at the anomeric center, leading to the synthesis of 2-substituted tetrahydropyran (B127337) derivatives. These structures are prevalent in a wide array of natural products and pharmacologically active compounds.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents, focusing on Lewis acid-catalyzed substitution reactions.
Reaction Principle
The reaction proceeds via the activation of the acetal by a Lewis acid. The Lewis acid coordinates to the endocyclic oxygen atom, facilitating the departure of the methoxy (B1213986) group and the formation of a transient oxocarbenium ion intermediate. This electrophilic species is then readily attacked by the nucleophilic Grignard reagent to afford the 2-substituted tetrahydropyran product. The general reaction scheme is depicted below.
Troubleshooting & Optimization
Technical Support Center: Optimizing THP Ether Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields for the deprotection of tetrahydropyranyl (THP) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields during THP ether deprotection?
A1: Low yields in THP ether deprotection can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate catalyst concentration, or the use of a catalyst that is too mild for the specific substrate. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to ensure all starting material is consumed.[1]
-
Substrate Degradation: The substrate may be sensitive to the acidic conditions required for deprotection, leading to side reactions and decomposition. This is particularly common with acid-sensitive functional groups.[1] Careful selection of a milder deprotection method is necessary in such cases.
-
Product Instability during Workup: The deprotected alcohol may be unstable during the aqueous workup or purification. For instance, silica (B1680970) gel used in column chromatography is weakly acidic and can cause degradation of sensitive products.[2]
-
Formation of Diastereomers: The introduction of a THP group creates a new stereocenter. If the original alcohol is chiral, a mixture of diastereomers is formed, which can complicate purification and analysis, potentially leading to lower isolated yields of a single diastereomer.[3][4]
Q2: My substrate is sensitive to strong acids. What are some milder methods for THP deprotection?
A2: For acid-sensitive substrates, several milder deprotection strategies can be employed to improve yields:
-
Mild Brønsted Acids: Using milder acidic conditions, such as acetic acid in a THF/water mixture or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, can be effective.[4][5]
-
Lewis Acids: Lewis acids like bismuth(III) triflate can catalyze the deprotection under mild, and sometimes solvent-free, conditions.[3]
-
Solid-Supported Acid Catalysts: Using a solid-supported acid like Amberlyst-15 resin simplifies the workup, as the catalyst can be removed by filtration. This method often proceeds at room temperature.[1] Zeolite H-beta is another recyclable solid acid catalyst that works under mild conditions.[3]
-
Neutral Conditions: A combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (B87167) (DMSO) at 90°C provides a mild and efficient method for deprotection without the use of acids.[6][7][8]
Q3: How can I avoid unwanted side reactions during THP deprotection?
A3: Minimizing side reactions is key to achieving high yields. Consider the following:
-
Catalyst Selection: Choose a catalyst with appropriate acidity for your substrate. For highly sensitive substrates, avoid strong mineral acids like HCl.
-
Reaction Temperature: Many deprotection reactions can be carried out at room temperature.[1] Avoid excessive heating, which can promote side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction, leading to transacetalization.[4]
-
Chemoselectivity: When other protecting groups are present, select a deprotection method that is chemoselective for the THP group. For example, some mild methods for THP deprotection will not affect other protecting groups like TBDPS or benzyl (B1604629) ethers.[9]
Q4: I am observing unexpected cleavage of the THP group during a subsequent reaction step. How can I prevent this?
A4: Unintended cleavage of a THP ether is typically due to acidic conditions.[2] To prevent this:
-
Neutralize Previous Steps: Ensure that any residual acid from previous steps is thoroughly neutralized before proceeding.
-
Reagent Purity: Use reagents and solvents that are free from acidic impurities.
-
Buffered Conditions: If possible, run subsequent reactions under buffered or neutral pH conditions.
-
Alternative Protecting Groups: If the subsequent reaction conditions are inherently acidic, consider using a more acid-stable protecting group for the hydroxyl function.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Catalyst is not active enough. 2. Insufficient reaction time. 3. Low reaction temperature. | 1. Switch to a stronger acid catalyst (e.g., from acetic acid to p-TsOH). 2. Increase the reaction time and monitor closely by TLC. 3. Gently warm the reaction mixture (e.g., to 40-50 °C), but be mindful of potential side reactions. |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Substrate decomposition under acidic conditions. 2. Side reactions with the solvent. 3. The deprotected alcohol is unstable. | 1. Use a milder deprotection method (e.g., Amberlyst-15, LiCl/H₂O/DMSO).[1][6] 2. If using an alcohol as a solvent, consider switching to an aprotic solvent like THF or DCM. 3. After workup, immediately proceed to the next step or use a purification method compatible with the product's stability (e.g., neutral alumina (B75360) instead of silica gel).[2] |
| Difficulty in Purification | 1. Formation of a diastereomeric mixture. 2. The byproduct (e.g., 2-hydroxytetrahydropyran) is co-eluting with the product. | 1. Diastereomers may be difficult to separate by standard column chromatography. Consider using a different protecting group if this is a persistent issue.[4] 2. Ensure the aqueous workup effectively removes water-soluble byproducts. A basic wash with sodium bicarbonate solution can help neutralize the acid and remove byproducts.[1] |
Quantitative Data on Deprotection Methods
The following table summarizes various catalytic systems for THP ether deprotection with their typical reaction conditions and yields.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Notes |
| Acetic Acid / H₂O / THF | THF/H₂O | Room Temp. - 45°C | 1 - 24 h | Good to Excellent | A common and mild method.[1] |
| p-Toluenesulfonic acid (TsOH) | Methanol, Ethanol | Room Temp. | 1 - 3 h | High | Effective at low concentrations.[1] |
| Hydrochloric acid (HCl) | Dichloromethane, Methanol | Room Temp. | 1 - 4 h | Good to Excellent | Readily available strong acid catalyst.[1] |
| Bismuth(III) triflate | Solvent-free or CH₃CN | Room Temp. | 10 - 30 min | High | A mild Lewis acid catalyst.[3] |
| Amberlyst-15 | Methanol | Room Temp. | 1 - 6 h | High | Solid-supported acid, easy workup.[1] |
| Zeolite H-beta | Dichloromethane | Room Temp. | 0.5 - 2 h | High | Recyclable solid acid catalyst.[3] |
| Lithium chloride (LiCl) / H₂O | DMSO | 90°C | 6 h | Excellent | A mild, non-acidic method.[6][7][8] |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water | Room Temp. | 0.25 - 2 h | High | Can also effect oxidative deprotection.[1] |
Experimental Protocols
Protocol 1: Deprotection using Acetic Acid
This protocol is a widely used and mild method for the deprotection of THP ethers.[1]
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Amberlyst-15
The use of a solid-supported acid simplifies the workup procedure.[1]
-
Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of the solvent (e.g., methanol).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Deprotection using Lithium Chloride
This method is suitable for substrates that are sensitive to acidic conditions.[6][7]
-
Mixture Preparation: In a round-bottom flask, combine the THP ether (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 90 °C and stir for the required time (typically 6 hours), monitoring by TLC.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water.
-
Extraction: Extract the product with an organic solvent such as ether (3 x volumes).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol by column chromatography.
Visualizations
Caption: General experimental workflow for THP ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 3,4-Dihydro-2-methoxy-2H-pyran Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 3,4-Dihydro-2-methoxy-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual this compound, the alcohol substrate, or other initial reagents.
-
Byproducts: These can include polymers from the acid-catalyzed polymerization of dihydropyran (DHP), which is a common side reaction.[1]
-
Degradation Products: The tetrahydropyranyl (THP) protected product can be sensitive to acid and may hydrolyze back to the starting alcohol and other degradation products, especially during workup or purification if acidic conditions are not properly neutralized.[1][2]
-
Solvent and Reagent Residues: Residual solvents used in the reaction or purification steps (e.g., dichloromethane, ethyl acetate) and leftover catalysts or quenching reagents.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): An essential technique for monitoring the progress of the reaction and for a quick check of the purity of the crude product and column fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and low molecular weight byproducts.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which allows for the identification and quantification of both known and unknown impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[5][6]
Q3: My THP-protected compound is streaking during silica (B1680970) gel column chromatography. What could be the cause and how can I fix it?
A3: Streaking on a silica gel column, particularly with amine-containing compounds, is a common issue.[7][8] This is often due to strong interactions between basic functionalities on the compound and the acidic silanol (B1196071) groups on the silica surface.
Solutions:
-
Baseline the Silica: Add a small percentage of a basic modifier like triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol (B129727) to your eluent system. This will neutralize the acidic sites on the silica gel and reduce streaking.[7]
-
Sample Overload: You may be loading too much sample onto the column. Try running the purification again with a more diluted sample.[7]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is less acidic than silica.[8]
Q4: What is the general stability of THP-protected compounds?
A4: THP ethers are known for their stability under a variety of non-acidic conditions, including strongly basic media (e.g., Grignard reagents, organolithiums), oxidative conditions, and reactions with metal hydrides.[9] However, they are highly susceptible to cleavage under acidic conditions.[1][2] This lability to acid is the basis for their removal (deprotection).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before starting the workup, ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider adding more catalyst or allowing for a longer reaction time. |
| Product Degradation During Workup | THP ethers are acid-sensitive. Ensure that any acidic catalyst is thoroughly quenched and neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction and concentration.[1][10] |
| Product Loss During Extraction | Ensure the correct organic solvent is used for extraction to maximize the partitioning of your product into the organic layer. Perform multiple extractions (e.g., 3 times) to ensure complete recovery. |
| Co-elution with Impurities During Chromatography | Optimize the eluent system for column chromatography using TLC to achieve better separation between your product and any impurities. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate.[11] |
| Product Decomposition on Silica Gel | If your product is particularly acid-sensitive, it may be degrading on the silica gel column. In such cases, consider using a deactivated silica gel (by adding a base to the eluent) or an alternative stationary phase like alumina.[7][8] |
Issue 2: Unexpected Side Products Observed in the Purified Material
| Possible Cause | Troubleshooting Steps |
| Polymerization of Dihydropyran (DHP) | This is a common side reaction catalyzed by acid. To minimize this, add the acid catalyst slowly to the reaction mixture. Using a milder catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), can also reduce polymerization.[1] |
| Formation of Diastereomers | The reaction of DHP with a chiral alcohol will create a new stereocenter, resulting in a mixture of diastereomers. This can complicate purification and characterization. This is an inherent aspect of the reaction and purification may require high-resolution chromatography. |
| Hydrolysis of the THP Group | If acidic conditions are present during workup or storage, the THP group can be cleaved, regenerating the starting alcohol. Ensure all workup and storage conditions are neutral or slightly basic.[1][2] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₀O₂ | 114.14 | 126 - 127.1[12][13] | 1.006[14][15] |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 86[16] | 0.922[16] |
| 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran | C₇H₁₂O₂ | 128.17 | 140[17] | 0.96[17] |
Table 2: Typical Yields for THP Protection of Alcohols with Subsequent Purification
| Alcohol Type | Catalyst | Purification Method | Typical Isolated Yield (%) | Reference |
| Primary Alcohols | NbP | Centrifugation and rotary evaporation | 85 - 94 | [18] |
| Secondary Alcohols | NbP | Centrifugation and rotary evaporation | 50 - 84 | [18] |
| Phenol | NbP | Column Chromatography | 75 | [18] |
| Benzyl Alcohol | 2,4,6-Trichloro[1][12][19]triazine | Column Chromatography | 98 | [20] |
| Fmoc-Trp-OH | p-toluenesulfonic acid (PTSA) | Column Chromatography | 82 | [21] |
| Fmoc-Tyr-OH | p-toluenesulfonic acid (PTSA) | Column Chromatography | 63 | [21] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst. Continue adding until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.[1][22]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][22]
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates. A good starting point for many THP-protected alcohols is a mixture of ethyl acetate and hexanes.[23] Aim for an Rf value of 0.2-0.4 for the desired product.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, avoiding the trapping of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[24] Carefully load the sample onto the top of the silica gel bed. If the compound has poor solubility, a dry-loading technique can be used by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[24]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Distillation
This method is suitable for thermally stable, liquid products with boiling points below 150°C at atmospheric pressure.[25]
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the boiling point difference between the product and impurities.
-
Distillation: Heat the crude product in the distillation flask. For compounds with boiling points above 150°C, a vacuum distillation is recommended to prevent decomposition.[25]
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of the pure product.
Protocol 4: Purification by Recrystallization
This technique is applicable to solid products.
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting Decision Tree for Low Product Yield.
Caption: General Experimental Workflow for Product Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. This compound [hbwkbio.com]
- 14. This compound | 4454-05-1 [chemicalbook.com]
- 15. sfdchem.com [sfdchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemimpex.com [chemimpex.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Chromatography [chem.rochester.edu]
- 24. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 25. How To [chem.rochester.edu]
Technical Support Center: Diastereomer Formation Using 3,4-Dihydro-2-methoxy-2H-pyran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,4-Dihydro-2-methoxy-2H-pyran and its derivatives, primarily in the context of methoxymethyl (MOM) ether formation for alcohol protection during diastereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in the context of diastereomer formation?
While this compound can be a precursor in some syntheses, it is more commonly associated with the formation of methoxymethyl (MOM) ethers, which are used as protecting groups for alcohols.[1][2] The stability and electronic properties of the MOM group can be crucial in multi-step syntheses where diastereoselectivity is a key consideration. The protection of an alcohol with a MOM group can prevent it from interfering with subsequent reactions where new stereocenters are being formed.
Q2: Can the MOM protecting group influence the diastereoselectivity of a reaction on the substrate?
Yes, the MOM protecting group can exert a steric and electronic influence on the substrate. Its size can direct incoming reagents to the less hindered face of the molecule, thereby influencing the stereochemical outcome of the reaction. Additionally, the oxygen atoms in the MOM group can act as a chelating moiety with certain metal catalysts or reagents, which can lock the conformation of the substrate and lead to higher diastereoselectivity.
Q3: What are the common reagents used to form MOM ethers from alcohols?
The most common methods for the formation of MOM ethers involve the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[2][3] An alternative, safer protocol involves using dimethoxymethane (B151124) (methylal) with an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid.[2]
Q4: Under what conditions is the MOM group unstable?
The MOM group is an acetal (B89532) and is therefore sensitive to acidic conditions. It can be readily cleaved by treatment with acids such as hydrochloric acid in an alcohol solvent.[1][2] It is also unstable to strong Lewis acids like titanium tetrachloride (TiCl₄) and trimethylsilyl (B98337) iodide (TMSI).[4] Caution should be exercised when using organometallic reagents such as Grignard reagents, as chelation can lead to cleavage.[4]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in a Reaction with a MOM-protected Alcohol
If you are observing poor diastereoselectivity in a reaction involving a MOM-protected substrate, consider the following troubleshooting steps:
-
Chelation Control: The MOM group's oxygen atoms can participate in chelation with Lewis acidic reagents, which can rigidly hold the substrate in a specific conformation and enhance diastereoselectivity. If you are not using a Lewis acidic reagent, consider if one could be incorporated. Conversely, if unwanted chelation is suspected to be the issue, a non-coordinating solvent might be beneficial.
-
Steric Hindrance: The steric bulk of the MOM group might not be sufficient to direct the stereochemical outcome. Consider switching to a bulkier protecting group, such as a silyl (B83357) ether (e.g., TBS, TIPS) or a benzyl (B1604629) ether, to increase steric hindrance and improve diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[5] We recommend performing reactions at -78 °C to assess the impact on the diastereomeric ratio.[5]
Issue 2: Unintended Cleavage of the MOM Group During a Reaction
Unintentional deprotection of the MOM group can lead to side reactions and a lower yield of the desired product.[4]
-
Reagent Compatibility: Assess all reagents in your reaction for acidic or strong Lewis acidic properties. If such reagents are present, consider if less acidic alternatives are available. For example, if using a Grignard reagent, switching to a less reactive organocuprate might prevent MOM group cleavage.[4]
-
Workup Conditions: Avoid acidic workup conditions. Use a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the reaction mixture.
-
Purification: Silica (B1680970) gel used in column chromatography can be slightly acidic and may cause the cleavage of sensitive MOM ethers. To mitigate this, the silica gel can be neutralized by washing with a solution of triethylamine (B128534) in the eluent.
Issue 3: Incomplete MOM Protection of the Alcohol
If the initial protection of the alcohol is not complete, the free hydroxyl group can interfere with subsequent reactions.
-
Reaction Conditions: For sterically hindered alcohols, the reaction may require longer reaction times, higher temperatures, or a stronger base (e.g., sodium hydride) to drive the protection to completion.[1]
-
Reagent Purity: Ensure that the MOM-Cl and the base are of high purity and that the solvent is anhydrous. Moisture can consume the reagents and hinder the reaction.
Data Summary
The stability of the MOM protecting group is highly dependent on the reaction conditions. The following table summarizes its stability towards various classes of reagents.
| Reagent Class | Stability of MOM Group | Notes |
| Aqueous Acid | Labile | Cleaved under mild acidic conditions (pH < 4).[2] |
| Aqueous Base | Stable | Generally stable in basic conditions (pH > 9).[2] |
| Lewis Acids | Variable/Labile | Cleavage can occur with strong Lewis acids (e.g., TiCl₄, TMSI).[4] |
| Organometallics | Variable | Can be cleaved by Grignard reagents, especially with heating.[4] |
| Reducing Agents | Generally Stable | Stable to NaBH₄ and LiAlH₄, but can be cleaved by DIBAL-H.[4] |
| Oxidizing Agents | Generally Stable | Stable to many common oxidizing agents.[2] |
Experimental Protocols
Protocol 1: General Procedure for MOM Protection of a Primary Alcohol
This protocol describes a standard procedure for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and N,N-diisopropylethylamine (DIPEA).
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1 M.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of MOM-Cl: Add methoxymethyl chloride (MOM-Cl) (1.5 equivalents) dropwise to the stirred solution. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[3][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Stability issues of 3,4-Dihydro-2-methoxy-2H-pyran during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 3,4-Dihydro-2-methoxy-2H-pyran during storage.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Experiment
Question: I am observing unexpected degradation of my this compound during my reaction. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected degradation of this compound is often linked to its sensitivity to acidic conditions. The acetal (B89532) functional group in the molecule is prone to hydrolysis in the presence of acid, leading to the formation of glutaraldehyde (B144438) and methanol.
Troubleshooting Steps:
-
pH Assessment: Check the pH of your reaction mixture. The presence of acidic reagents, catalysts, or even acidic impurities in your solvents can lead to degradation.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic contaminants. If necessary, purify your solvents and reagents.
-
Reaction Conditions: If your reaction protocol allows, consider buffering the reaction at a neutral or slightly basic pH.
-
Alternative Protecting Groups: If the reaction must be conducted under acidic conditions, consider using a protecting group more stable to acid for your hydroxyl function.
Issue 2: Incomplete Reaction or Low Yield
Question: I am experiencing an incomplete reaction or lower than expected yield when using this compound as a starting material. Could this be related to its stability?
Answer:
Yes, the stability of your this compound stock can significantly impact reaction outcomes. If the compound has degraded during storage, the actual concentration of the active starting material will be lower than anticipated.
Troubleshooting Steps:
-
Purity Verification: Before use, verify the purity of your this compound using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Proper Storage: Ensure that the compound is stored according to the recommended guidelines: in a cool, dry, and dark place, away from acidic vapors, with the container tightly sealed.
-
Purification: If degradation is suspected, consider purifying the material by distillation before use.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1][2][3][4] It is also crucial to protect it from moisture.[1]
Q2: Is this compound sensitive to air?
A2: Yes, as a cyclic ether, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[2][3] Therefore, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period after opening.
Q3: How can I detect the presence of peroxides in my stored this compound?
A3: Peroxide formation can sometimes be visually identified by the presence of crystalline solids or a viscous liquid in the container.[2] However, for a more definitive and safer assessment, chemical test strips or kits specifically designed for peroxide detection in organic solvents should be used. Caution: If you suspect a high concentration of peroxides, do not attempt to open the container, as friction from the cap can cause detonation.[2][3]
Q4: What should I do if I detect peroxides in my this compound?
A4: If peroxides are detected, they should be removed before the solvent is used, especially before distillation or any process involving heating, which can concentrate the peroxides to dangerous levels. A common method for peroxide removal from ethers is to pass the solvent through a column of activated alumina. For specific procedures and safety precautions, consult standard laboratory safety manuals.
Degradation Pathways
Q5: What is the primary degradation pathway for this compound?
A5: The most significant degradation pathway is acid-catalyzed hydrolysis.[5] The acetal linkage is cleaved in the presence of acid to yield glutaraldehyde and methanol.
Q6: How stable is this compound to acidic and basic conditions?
A6: It is highly unstable in acidic conditions.[5] Under strongly acidic conditions (pH 2.5) at 37°C, it hydrolyzes rapidly.[5] Conversely, it is relatively stable in neutral and basic media.[5]
Q7: Can this compound undergo polymerization during storage?
A7: Yes, as a cyclic ether, it can undergo cationic ring-opening polymerization.[6] While this is often a controlled synthetic process, the presence of acidic impurities could potentially initiate slow polymerization over time, leading to a decrease in monomer purity.
Quantitative Stability Data
The stability of this compound is highly dependent on the pH of its environment. The following table summarizes the available quantitative data on its hydrolysis.
| pH Condition | Temperature (°C) | Half-life (t½) | Comments |
| 2.5 (Aqueous HCl) | 37 | 18.8 minutes | Rapid hydrolysis occurs under acidic conditions.[5] |
| 7.4 (Phosphate Buffer) | Ambient | > 4 hours | No significant hydrolysis was observed.[5] |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general procedure for assessing the purity of this compound and detecting potential volatile degradation products.
1. Objective: To determine the percentage purity of a this compound sample.
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane, HPLC grade)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
-
Volumetric flasks and syringes
3. Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (a reference standard should be run for confirmation).
-
Calculate the area percentage of the main peak to estimate the purity. The presence of other peaks may indicate impurities or degradation products.
-
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Degradation Pathway of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
References
Optimizing catalyst loading for 3,4-Dihydro-2-methoxy-2H-pyran reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading and reaction conditions for the synthesis of 3,4-Dihydro-2-methoxy-2H-pyran and related derivatives.
Troubleshooting Guide: Catalyst and Reaction Optimization
This guide addresses specific issues encountered during the synthesis, which is often a Hetero-Diels-Alder (HDA) reaction between an electron-rich alkene and an α,β-unsaturated carbonyl compound, catalyzed by a Lewis or Brønsted acid.[1][2]
Question 1: My reaction suffers from very low or no conversion. What are the likely causes related to the catalyst?
Answer: Low conversion is a common issue that can often be traced back to the catalyst's activity or concentration.
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively promote the reaction. Slowly increase the catalyst loading in small increments (e.g., 0.5-1.0 mol% at a time) to find the optimal concentration.
-
Catalyst Deactivation/Poisoning: The catalyst may be deactivated by impurities in the starting materials or solvents.[3] Ensure all reagents and solvents are pure and anhydrous, as water can hydrolyze and deactivate many Lewis acid catalysts.[4] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent deactivation by air or moisture.[3]
-
Incorrect Catalyst Choice: The selected catalyst may not be potent enough for your specific substrates. Consider screening a panel of catalysts with varying Lewis acidity (e.g., SnCl₄, Mg(OTf)₂, Cu(II) complexes) to identify a more effective one.[3][5]
Question 2: The reaction is slow, requiring excessively long reaction times. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by adjusting catalyst loading and reaction parameters.
-
Sub-Optimal Catalyst Loading: While high catalyst loading can cause side reactions, a loading that is too low will result in a sluggish reaction. A systematic optimization of the catalyst loading is recommended.
-
Reaction Temperature: Many cycloaddition reactions benefit from cooling to improve selectivity, but this can also decrease the rate.[5] If the reaction is too slow, a gradual increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts.
-
Solvent Choice: The solvent can significantly impact reaction rate. For HDA reactions, solvents like dichloromethane (B109758) or toluene (B28343) are common.[5][6] In some cases, using hydrophobic ionic liquids has been shown to accelerate the reaction.[7]
Question 3: I am observing significant side product formation, such as polymerization. Is my catalyst loading too high?
Answer: Yes, excessive catalyst loading is a primary cause of side product formation, especially polymerization of the starting materials.
-
Reduce Catalyst Loading: The most direct solution is to decrease the amount of catalyst used. High concentrations of Lewis acids can promote undesired side reactions.
-
Slow Addition of Reagents: Instead of adding all reagents at once, consider the slow, dropwise addition of the dienophile to the solution containing the catalyst and the heterodiene. This keeps the concentration of the reactive species low and can minimize polymerization.
-
Use a Milder Catalyst: If reducing the loading of a strong Lewis acid is ineffective, switch to a milder catalyst. For example, organocatalysts can be effective and may require higher loadings (10-20 mol%) but often provide cleaner reactions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing dihydropyrans like this compound? A1: The most prevalent catalysts are Lewis acids, which activate the α,β-unsaturated carbonyl compound for cycloaddition.[1] Examples include tin(IV) chloride (SnCl₄), magnesium triflate (Mg(OTf)₂), and copper(II) complexes.[3][5][6] Brønsted acids and heterogeneous catalysts like zeolites are also used, particularly in Prins cyclization routes.[1][3] More recently, organocatalysts and reusable nanocatalysts like metal-organic frameworks (MOFs) have been developed.[5][8][9]
Q2: How does one typically screen for the optimal catalyst loading? A2: Catalyst screening should be done systematically. Start with a literature-reported loading percentage for a similar reaction. Set up a series of small-scale parallel reactions, varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%). Monitor each reaction by TLC or HPLC to track the consumption of starting material and formation of the product.[5] The optimal loading will provide a high yield in a reasonable time frame with minimal side products.
Q3: Can the catalyst be recycled and reused? A3: The reusability of the catalyst depends on its type. Homogeneous Lewis acids are often difficult to recover and reuse. However, heterogeneous catalysts, such as zeolites or certain MOFs, are designed for easy separation (e.g., by filtration) and can be recycled for multiple reaction cycles, making the process more cost-effective and sustainable.[1][9]
Data Presentation: Catalyst Loading Comparison
The following table summarizes representative data for different catalyst types used in dihydropyran synthesis, highlighting the impact of catalyst loading on reaction outcomes. Note that optimal conditions are highly substrate-dependent.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Solvent | Temperature | Typical Yield (%) | Reference |
| Lewis Acid | SnCl₄ | 1.1 eq (for specific glycal) | Dichloromethane | -78 °C to RT | High (not specified) | [5] |
| Lewis Acid | Mg(OTf)₂ / Chiral Ligand | 0.5 | Toluene | -20 °C | >99 (estimated) | [6] |
| Organocatalyst | Proline-based | 10 - 20 | Toluene / Chloroform | Room Temp. | High (not specified) | [5] |
| Heterogeneous | Ta-MOF Nanostructure | 4 mg (per mmol substrate) | Water:Ethanol (1:1) | Room Temp. | 95 | [8][9] |
| Halogen | Molecular Iodine (I₂) | 10 - 20 | Solvent-free | Room Temp. | up to 98 | [7] |
Experimental Protocols
Detailed Protocol: Lewis Acid-Catalyzed Synthesis of a 3,4-Dihydro-2H-pyran Derivative
This protocol describes a general procedure for the Hetero-Diels-Alder reaction catalyzed by a Lewis acid under anhydrous conditions.
Materials:
-
α,β-Unsaturated aldehyde/ketone (heterodiene) (1.0 eq)
-
Vinyl ether (dienophile) (1.2 eq)
-
Lewis Acid (e.g., Mg(OTf)₂) (0.5 - 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Flame-dried glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Catalyst & Substrate Addition: To the flask, add the Lewis acid catalyst followed by anhydrous dichloromethane. Stir the solution and cool it to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate bath.
-
Reagent Addition: Add the α,β-unsaturated aldehyde (heterodiene) to the stirred catalyst solution. Subsequently, add the vinyl ether (dienophile) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 3,4-dihydro-2H-pyran derivative.[1]
Visualizations
Caption: Troubleshooting workflow for optimizing dihydropyran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 8. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting incomplete 3,4-Dihydro-2-methoxy-2H-pyran protection reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the tetrahydropyranyl (THP) protection of alcohols using 3,4-dihydro-2H-pyran (DHP).
Frequently Asked Questions (FAQs)
Q1: My THP protection reaction is showing low yield or is incomplete. What are the common causes?
A1: Incomplete tetrahydropyranylation of alcohols can be attributed to several factors.[1] Key areas to investigate include:
-
Insufficient Catalyst Activity: The reaction is acid-catalyzed, and inactive or insufficient catalyst will slow or stall the reaction.[1]
-
Presence of Water: Moisture can hydrolyze the intermediate oxocarbenium ion and consume the acid catalyst, reducing the yield.[1]
-
Inappropriate Solvent: The choice of solvent affects reaction rate and solubility of starting materials.[1]
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the alcohol to DHP can result in an incomplete reaction.[1]
-
Low Reaction Temperature: While many THP protections proceed at room temperature, less reactive or sterically hindered alcohols may require heating.[1]
-
Steric Hindrance: Tertiary alcohols react slower than primary and secondary alcohols.[2]
Q2: I'm observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: A frequent side reaction is the acid-catalyzed polymerization of dihydropyran (DHP).[1] To minimize this:
-
Slow Catalyst Addition: Add the acid catalyst slowly to the solution of the alcohol and DHP.[1]
-
Use a Milder Catalyst: Strong acids can favor DHP polymerization. Consider milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS).[1][3]
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the polymerization pathway.[1]
Q3: How can I effectively monitor the progress of my THP protection reaction?
A3: The most common method for monitoring the progress of a THP protection reaction is Thin-Layer Chromatography (TLC).[4][5] By co-spotting the starting material and the reaction mixture, you can observe the consumption of the starting alcohol and the appearance of the higher Rf THP ether product.[5][6] It is crucial to select an appropriate solvent system that provides good separation between the starting material and the product.[5]
Q4: Can the formation of diastereomers be an issue with THP protection?
A4: Yes. The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon of the THP ring, which can lead to a mixture of diastereomers.[4][7] This is an important consideration when working with chiral substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive or insufficient acid catalyst. | Use a fresh bottle of catalyst or titrate an acidic solution to confirm its concentration. Consider using a more potent catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[1] |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. The addition of molecular sieves can also be beneficial.[1] | |
| Suboptimal stoichiometry. | A slight excess of DHP (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.[1][4] | |
| Low reaction temperature. | If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C.[4] | |
| Sterically hindered alcohol. | For tertiary alcohols, the reaction may be slower and require reflux conditions.[2] | |
| Side Product Formation (DHP Polymerization) | Use of a strong acid catalyst. | Opt for a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).[1][3] |
| Rapid addition of catalyst. | Add the catalyst slowly to the reaction mixture.[1] | |
| Difficult Purification | Product decomposition on silica (B1680970) gel. | The THP ether can be sensitive to acidic conditions, including silica gel. Consider neutralizing the silica gel with triethylamine (B128534) before chromatography or using an alternative purification method. Washing the crude product with a mild base solution can remove unreacted acidic starting materials.[8] |
| Product Hydrolysis during Workup | Residual acid in the organic phase. | Quench the reaction with a saturated aqueous sodium bicarbonate solution and wash the organic layer thoroughly to remove all traces of acid.[4] |
Quantitative Data Summary
The choice of catalyst can significantly impact the yield of the THP protection reaction. Below is a summary of yields obtained for the protection of various alcohols with different catalytic systems.
| Alcohol | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-Octanol | ZrCl₄ | Dichloromethane | Room Temp. | 10 min | 95 | [2] |
| Cyclohexanol | ZrCl₄ | Dichloromethane | Room Temp. | 15 min | 92 | [2] |
| Benzyl Alcohol | ZrCl₄ | Dichloromethane | Room Temp. | 5 min | 98 | [2] |
| 2-Phenylethanol | NH₄HSO₄@SiO₂ | 2-MeTHF | Room Temp. | 4 h | 95 | [9] |
| 1-Phenylethanol | NH₄HSO₄@SiO₂ | 2-MeTHF | Room Temp. | 24 h | 90 | [9] |
| Phenol | NbP | Dichloromethane | 40 °C | 24 h | 60 | [10] |
| 1-Heptanol | NbP | Dichloromethane | 40 °C | 24 h | 90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Tetrahydropyranylation of Alcohols
This protocol describes a general method for the protection of primary and secondary alcohols using a catalytic amount of p-toluenesulfonic acid (p-TsOH).[4]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of THP Ethers
This protocol outlines a common method for the acidic hydrolysis of THP ethers to regenerate the parent alcohol.[4]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid, Tetrahydrofuran (B95107) (THF), and Water (in a 3:1:1 ratio)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or diethyl ether
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the solution at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive ethers.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography if necessary.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed mechanism of THP protection of an alcohol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete THP protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Removal of acidic catalyst after THP ether formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the removal of acidic catalysts following the formation of tetrahydropyranyl (THP) ethers.
Troubleshooting Guide & FAQs
Q1: My reaction mixture is still acidic after a standard aqueous workup. What should I do?
A1: An incomplete quench of the acidic catalyst is a common issue. The standard saturated sodium bicarbonate (NaHCO₃) wash may be insufficient if a significant amount of a strong acid catalyst was used.
-
Troubleshooting Steps:
-
Repeat the Basic Wash: Wash the organic layer again with saturated NaHCO₃ solution.
-
Use a Stronger Base: A dilute solution of sodium hydroxide (B78521) (NaOH, e.g., 1M) can be used, but with caution, as it may cause hydrolysis of the THP ether or other sensitive functional groups.
-
Check pH: After washing, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Q2: I am observing partial deprotection of my THP ether during workup or purification. How can I prevent this?
A2: Unintended deprotection is typically caused by residual acid.
-
Troubleshooting Steps:
-
Thorough Quenching: Ensure the acidic catalyst is completely neutralized before concentrating the reaction mixture. A persistent acidic environment can lead to the cleavage of the THP group.[1]
-
Avoid Acidic Stationary Phases: Silica (B1680970) gel is weakly acidic and can cause deprotection during column chromatography.[1] Consider the following:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent (e.g., 1-2% triethylamine).
-
Use an alternative stationary phase like neutral alumina (B75360) or Florisil.[1]
-
For non-polar compounds, a quick filtration through a plug of basic alumina can remove polar impurities without significant contact time.[1]
-
-
Q3: Can I avoid an aqueous workup altogether?
A3: Yes, using a solid-supported acidic catalyst simplifies the removal process significantly.
-
Method:
-
Catalyst Selection: Employ a solid-supported acid such as Amberlyst-15.[2]
-
Removal: Upon reaction completion, the catalyst can be simply removed by filtration.[2]
-
Post-Filtration: The filtrate can then be concentrated directly, often yielding a product pure enough for the next step without the need for an aqueous workup.[2]
-
Q4: What are some common acidic catalysts for THP ether formation, and how does their strength affect the workup?
A4: The choice of catalyst impacts the ease of its removal. Stronger acids will require more stringent quenching conditions.
| Catalyst | pKa | Typical Workup Procedure |
| p-Toluenesulfonic acid (p-TsOH) | -2.8 | Requires thorough quenching with a base like saturated NaHCO₃ or dilute NaOH.[3][4] |
| Pyridinium p-toluenesulfonate (PPTS) | ~1.5 | Milder acid; often sufficiently quenched with a simple water or brine wash, followed by a NaHCO₃ wash.[3][5] |
| Amberlyst-15 | - | Heterogeneous catalyst removed by simple filtration.[2] |
| Boron trifluoride etherate (BF₃·OEt₂) | - | Lewis acid; typically quenched by the addition of water or a basic solution. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Homogeneous Acidic Catalysts (e.g., p-TsOH, PPTS)
-
Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel and shake gently.[6] Release the pressure frequently. Continue adding the bicarbonate solution until no more gas evolution is observed.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) two to three times.[2][3]
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Washing: Combine the organic layers and wash sequentially with water and then brine.[3][6]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2][3]
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Purification: If necessary, purify the crude product by column chromatography.[6]
Protocol 2: Workup for Heterogeneous Acidic Catalysts (e.g., Amberlyst-15)
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Catalyst Removal: Upon completion of the reaction, filter the reaction mixture to remove the solid catalyst.[2]
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Washing the Catalyst: Wash the filtered catalyst with a small amount of the reaction solvent to recover any adsorbed product.[2]
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Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.[2] The resulting crude product is often pure enough for subsequent steps.[2]
Process Visualization
Caption: Workflow for acidic catalyst removal after THP ether formation.
References
Preventing hydrolysis of 3,4-Dihydro-2-methoxy-2H-pyran during workup
Welcome to the Technical Support Center for 3,4-Dihydro-2-methoxy-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of reactions involving this compound, with a specific focus on preventing its acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a cyclic acetal (B89532). Acetals are generally stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions.[1][2] The hydrolysis reaction is acid-catalyzed and results in the cleavage of the acetal to form 5-hydroxypentanal (B1214607) and methanol. This sensitivity is crucial to consider during the workup of any reaction involving this compound to avoid decomposition of the desired product.
Q2: I am using this compound to protect an alcohol. What are the general stability characteristics I should be aware of?
A2: When used to protect an alcohol, it forms a tetrahydropyranyl (THP) ether. THP ethers are known for their stability in a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard reagents), and various oxidizing and reducing agents.[1][2] However, they are readily cleaved by mild acidic conditions.
Q3: My product, containing the 2-methoxy-3,4-dihydro-2H-pyran moiety, appears to be degrading during the aqueous workup. What is the likely cause?
A3: The most probable cause is an acidic environment during the aqueous wash.[3] This can be due to residual acid catalysts from your reaction or the use of an acidic quenching agent (e.g., NH₄Cl solution, which can be slightly acidic). Even seemingly neutral water can become acidic from dissolved CO₂.
Q4: Can I use silica (B1680970) gel for column chromatography to purify my compound?
A4: Standard silica gel is slightly acidic and can cause the hydrolysis of this compound on the column.[3] To avoid this, you can either use neutralized silica gel (by preparing a slurry with a small amount of triethylamine (B128534), ~1% v/v, in the eluent) or use an alternative stationary phase like neutral alumina (B75360).[3]
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
Problem: Significant loss of product is observed after aqueous workup.
| Possible Cause | Troubleshooting Steps |
| Acidic Quenching Agent | Avoid quenching the reaction with acidic solutions like aqueous HCl or NH₄Cl. Use a neutral or basic quench instead. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice to neutralize any residual acid catalyst.[4][5] |
| Acidic Extraction Water | Ensure the water used for extraction is neutral. If you suspect it to be acidic, consider using deionized water that has been recently boiled to remove dissolved CO₂ or adding a small amount of base. |
| Prolonged Contact with Aqueous Phase | Minimize the time your organic layer is in contact with the aqueous phase during extraction to reduce the chance of hydrolysis. Perform extractions efficiently and proceed to the drying step promptly. |
Problem: The compound degrades during purification by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Acidic Stationary Phase | As mentioned in the FAQs, standard silica gel is acidic. Neutralize the silica gel by adding ~1% triethylamine to your eluent system.[3] Alternatively, use a non-acidic stationary phase such as neutral alumina or Florisil.[3] |
| Acidic Impurities in Solvents | Ensure your chromatography solvents are of high purity and free from acidic impurities. |
Data Presentation
The stability of the tetrahydropyranyl (THP) ether, the protected form of an alcohol using a dihydropyran derivative, is highly pH-dependent. The following table summarizes its stability under various conditions.
| Condition | pH Range | Stability | Reference(s) |
| Strongly Acidic | < 4 | Highly Labile (cleavage occurs) | [1][6] |
| Mildly Acidic | 4 - 6 | Labile (cleavage may occur, especially with heating) | [1][2] |
| Neutral | ~7 | Stable | [1] |
| Basic | > 8 | Highly Stable | [1][2] |
Experimental Protocols
Protocol 1: Recommended Non-Acidic Workup Procedure
This protocol is designed to preserve the this compound moiety after a reaction.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Continue addition until gas evolution (if any) ceases, ensuring the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Wash the combined organic layers sequentially with water and then with brine (saturated aqueous NaCl solution).[4] The brine wash helps to remove residual water from the organic layer.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification (if necessary): Purify the crude product by column chromatography using neutralized silica gel or neutral alumina.[3]
Protocol 2: Procedure for Intentional Hydrolysis (Deprotection)
This protocol is for the intentional removal of the protecting group to regenerate the parent alcohol.
-
Reaction Setup: Dissolve the THP-protected compound in a suitable solvent mixture such as acetic acid/tetrahydrofuran/water (e.g., in a 3:1:1 ratio).[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature or warm gently (e.g., to 40 °C) to facilitate the hydrolysis.
-
Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The resulting alcohol can be further purified by column chromatography if necessary.[4]
Mandatory Visualization
Below is a logical workflow to guide the decision-making process during the workup of a reaction containing this compound to prevent its hydrolysis.
Caption: Workup decision workflow for preventing hydrolysis.
References
Unexpected degradation of 3,4-dihydro-2H-pyran-2-methanol in a reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected degradation of 3,4-dihydro-2H-pyran-2-methanol in chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3,4-dihydro-2H-pyran-2-methanol is failing, and I suspect the starting material has degraded. What could be the cause?
A1: The most common cause for the degradation of 3,4-dihydro-2H-pyran-2-methanol is exposure to acidic conditions. The dihydropyran ring is susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and subsequent degradation. This acidity could originate from the reaction medium itself, acidic impurities in reagents or solvents, or improper storage.
Q2: Why is 3,4-dihydro-2H-pyran-2-methanol so sensitive to acid?
A2: The instability of 3,4-dihydro-2H-pyran-2-methanol in acidic conditions stems from the enol ether functionality within the dihydropyran ring.[1] The oxygen atom in the ring can be protonated by an acid, which facilitates the opening of the ring to form a more stable intermediate, ultimately leading to the degradation of the molecule.[1]
Q3: What are the likely degradation products of 3,4-dihydro-2H-pyran-2-methanol in an acidic environment?
A3: Under acidic conditions, 3,4-dihydro-2H-pyran-2-methanol is expected to hydrolyze, yielding 5-hydroxypentanal (B1214607) and methanol (B129727).[1]
Q4: Is 3,4-dihydro-2H-pyran-2-methanol stable in the presence of bases?
A4: Yes, tetrahydropyranyl ethers, including 3,4-dihydro-2H-pyran-2-methanol, are generally stable under strongly basic conditions.[1] This makes them compatible with reagents such as metal hydrides and organometallics like Grignard reagents and organolithiums.[1]
Q5: How should I properly store 3,4-dihydro-2H-pyran-2-methanol to prevent degradation?
A5: To ensure its stability, store 3,4-dihydro-2H-pyran-2-methanol in a cool, dry place, away from acidic vapors.[1] If degradation is suspected despite proper storage, it is advisable to purify the material, for instance by distillation, before use.[1]
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the unexpected degradation of 3,4-dihydro-2H-pyran-2-methanol in your experiments.
Issue: Unexpected degradation of 3,4-dihydro-2H-pyran-2-methanol observed during a reaction.
| Possible Cause | Troubleshooting Steps |
| Acidic Reaction Medium | 1. Measure the pH of the reaction mixture. 2. If the pH is acidic, consider buffering the reaction to a neutral or slightly basic pH. 3. If acidic conditions are necessary for the reaction, an alternative protecting group for the hydroxyl function that is stable to acid should be considered.[1] |
| Acidic Impurities in Reagents or Solvents | 1. Ensure all reagents and solvents are free from acidic contaminants. 2. Purification of solvents and reagents may be necessary. |
| Degradation Prior to Reaction | 1. Verify the integrity of the starting material, especially if it has been stored for an extended period or under suboptimal conditions. 2. If degradation is suspected, purify the 3,4-dihydro-2H-pyran-2-methanol before use. |
Data Presentation
The stability of 3,4-dihydro-2H-pyran-2-methanol is highly dependent on the pH of the medium. The following table provides an illustrative overview of its stability at different pH values and temperatures.
| pH | Temperature (°C) | Degradation Rate | Estimated Half-life | Stability |
| 2.0 (0.01 M HCl) | 25 | High | Minutes to Hours | Rapid degradation expected.[1] |
| 4.0 (Acetate Buffer) | 25 | Moderate | Hours to Days | Slower degradation, but still significant over time.[1] |
| 7.0 (Phosphate Buffer) | 25 | Very Low | Months | Generally considered stable for typical experimental durations.[1] |
| 10.0 (Carbonate Buffer) | 25 | Negligible | > 1 year | Highly stable.[1] |
Note: This data is illustrative and based on the known behavior of tetrahydropyranyl ethers.[1]
Experimental Protocols
Protocol for Forced Degradation Study of 3,4-dihydro-2H-pyran-2-methanol
This protocol outlines a method to assess the stability of 3,4-dihydro-2H-pyran-2-methanol under acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
3,4-dihydro-2H-pyran-2-methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of 3,4-dihydro-2H-pyran-2-methanol in methanol at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method to quantify the remaining 3,4-dihydro-2H-pyran-2-methanol and identify any degradation products.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of 3,4-dihydro-2H-pyran-2-methanol.
Caption: Workflow for troubleshooting the unexpected degradation.
References
Validation & Comparative
A Comparative Guide to Alcohol Protecting Groups: 3,4-Dihydro-2-methoxy-2H-pyran and Beyond
In the intricate landscape of multi-step organic synthesis, the judicious selection of an alcohol protecting group is a critical determinant of success. The temporary masking of a hydroxyl group's reactivity is paramount to prevent undesired side reactions during transformations elsewhere in a molecule. 3,4-Dihydro-2-methoxy-2H-pyran, which forms a tetrahydropyranyl (THP) ether, is a classic and widely used protecting group. However, a diverse arsenal (B13267) of other protecting groups, each with its unique profile of stability and reactivity, offers chemists a powerful toolkit for strategic synthesis design.
This guide provides an objective comparison of this compound with other commonly employed alcohol protecting groups, including methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and benzyl (B1604629) (Bn) ethers. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: Key Properties of Common Alcohol Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other functional groups in the molecule. The choice of a protecting group is therefore a strategic decision based on the specific requirements of the synthetic route.
| Protecting Group | Structure | Formation Reagent(s) | Key Stability Features | Common Deprotection Condition(s) |
| THP | R-OTHP | This compound, Acid catalyst (e.g., PTSA, PPTS) | Stable to bases, organometallics, many oxidizing and reducing agents. | Mild acidic conditions (e.g., AcOH/THF/H₂O, PTSA in alcohol). |
| MOM | R-OMOM | MOM-Cl, DIPEA or NaH | Stable to bases, organometallics, many oxidizing and reducing agents. | Acidic conditions (e.g., HCl, TFA).[1] |
| TBS | R-OTBS | TBS-Cl, Imidazole (B134444) or TBS-OTf, 2,6-Lutidine | Stable to bases, many non-acidic reagents. Labile to acid and fluoride (B91410) ions. | Fluoride source (e.g., TBAF) or acidic conditions. |
| Benzyl (Bn) | R-OBn | BnBr or BnCl, NaH | Stable to acidic and basic conditions, many oxidizing and reducing agents. | Catalytic hydrogenolysis (H₂, Pd/C).[2] |
Quantitative Comparison of Protection and Deprotection
The efficiency of protection and deprotection reactions is a crucial factor in the overall yield of a synthetic sequence. The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of a primary alcohol with each of the compared protecting groups.
Table 1: Protection of a Primary Alcohol
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| THP | This compound, PPTS | CH₂Cl₂ | 0 to RT | 30 min | >95 |
| MOM | MOM-Cl, DIPEA, NaI | CH₂Cl₂ | 0 to 25 | 16 h | ~90 |
| TBS | TBS-Cl, Imidazole | DMF | RT | 12-16 h | 90-98 |
| Benzyl (Bn) | BnBr, NaH, n-Bu₄NI | THF | 0 to RT | 4.5 h | >90 |
Table 2: Deprotection of a Protected Primary Alcohol
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| THP | p-Toluenesulfonic acid monohydrate | 2-Propanol | 0 to RT | 17 h | Quantitative |
| MOM | TFA/CH₂Cl₂ (1:15) | CH₂Cl₂ | 25 | 12 h | High |
| TBS | TBAF (1.0 M in THF) | THF | RT | 18 h | 97 |
| Benzyl (Bn) | H₂, 10% Pd/C | EtOAc | RT | 30 min - 30 h | 82-98 |
Stability Under Various Reaction Conditions
A key aspect of a protecting group's utility is its stability under a range of reaction conditions. The following table provides a qualitative overview of the stability of each protecting group.
| Condition | THP | MOM | TBS | Benzyl (Bn) |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile | Labile | Labile | Stable |
| Mild Acid (e.g., AcOH) | Labile | Labile | Labile | Stable |
| Strong Base (e.g., NaOH, n-BuLi) | Stable | Stable | Stable | Stable |
| Mild Base (e.g., K₂CO₃, Et₃N) | Stable | Stable | Stable | Stable |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | Stable | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable | Stable | Labile (Hydrogenolysis) |
| Fluoride Ions (e.g., TBAF) | Stable | Stable | Labile | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable | Stable | Labile |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory success.
Tetrahydropyranyl (THP) Ether
Protection of a Primary Alcohol: To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added this compound (1.5 eq.) followed by a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 eq.). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the THP-protected alcohol.
Deprotection of a THP Ether: To a solution of the THP-protected alcohol (1.0 eq.) in 2-propanol (0.5 M) at 0 °C is added p-toluenesulfonic acid monohydrate (2.4 eq.). The reaction mixture is stirred at room temperature for 17 hours. The reaction is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product can be purified by thin-layer chromatography to yield the deprotected alcohol.[3]
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol: To a solution of the primary alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add methoxymethyl chloride (MOM-Cl) (3.0 eq.) dropwise.[1] Sodium iodide (NaI) (0.5 eq.) is then added to the mixture. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Deprotection of a MOM Ether: The MOM-protected compound (1.0 eq.) is dissolved in a 15:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) at 25 °C. The solution is stirred for 12 hours, at which point TLC analysis should indicate full conversion. The reaction mixture is then diluted with CH₂Cl₂ and neutralized with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the deprotected alcohol.[1]
tert-Butyldimethylsilyl (TBS) Ether
Protection of a Primary Alcohol: To a solution of the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 eq.) portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours and monitored by TLC. Upon completion, the mixture is poured into a separatory funnel containing diethyl ether and water. The layers are separated, and the organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Deprotection of a TBS Ether: To a solution of the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (B95107) (THF) is added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 eq.) dropwise at room temperature. The mixture is stirred for 1-4 hours, with the reaction progress monitored by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the deprotected alcohol.
Benzyl (Bn) Ether
Protection of a Primary Alcohol: To a suspension of sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C, a solution of the alcohol is added. Benzyl bromide (BnBr) and a catalytic amount of tetra-n-butylammonium iodide (n-Bu₄NI) are then added. The reaction is allowed to warm to room temperature and stirred for 4.5 hours. The reaction is carefully quenched with water or methanol. The product is extracted with an organic solvent, washed, dried, and concentrated. Purification is achieved by column chromatography.[4]
Deprotection of a Benzyl Ether: The benzyl ether is dissolved in a suitable solvent such as ethyl acetate (B1210297) or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) for a period ranging from 30 minutes to 30 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to obtain the deprotected alcohol.[4]
Visualizing the Chemistry: Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual summaries of the chemical transformations and experimental processes.
Caption: General schemes for the protection and deprotection of alcohols.
Caption: General experimental workflows for alcohol protection and deprotection.
Selecting the Right Protecting Group
The selection of an appropriate protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route.
Caption: A decision-making guide for selecting an alcohol protecting group.
Cost and Availability
In addition to chemical properties, practical considerations such as the cost and availability of reagents are important, particularly for large-scale synthesis.
| Reagent | Protecting Group | Typical Supplier Price (USD) | Notes |
| This compound | THP | ~$50-100 / 100g | Readily available from major chemical suppliers. |
| Methoxymethyl chloride (MOM-Cl) | MOM | ~$46 / 25g | Carcinogenic, handle with extreme care. |
| N,N-Diisopropylethylamine (DIPEA) | MOM | ~$50-80 / 100mL | Common non-nucleophilic base. |
| tert-Butyldimethylsilyl chloride (TBS-Cl) | TBS | ~$30-60 / 25g | Very common silylating agent. |
| Imidazole | TBS | ~$20-40 / 100g | Common catalyst/base for silylation. |
| Benzyl bromide | Benzyl (Bn) | ~$30-50 / 100mL | Lachrymatory, handle in a fume hood.[5] |
| Sodium hydride (60% in mineral oil) | Benzyl (Bn) | ~$40-70 / 100g | Flammable solid, handle with care. |
Prices are approximate and can vary significantly between suppliers and purity grades.
Conclusion
The choice of an alcohol protecting group is a multifaceted decision that requires careful consideration of the stability, reactivity, and practical aspects of each option. This compound, forming the THP ether, remains a valuable and cost-effective choice for protecting alcohols under basic and many neutral conditions. However, its lability to acid and the introduction of a new stereocenter are important limitations.
For syntheses requiring stability to acidic conditions, the benzyl group is a robust alternative, though its removal via hydrogenolysis may not be compatible with other reducible functional groups. Silyl ethers, particularly TBS, offer a versatile option with tunable stability and are readily cleaved by fluoride ions, providing an orthogonal deprotection strategy. MOM ethers are also widely used but the high toxicity of MOM-Cl necessitates stringent safety precautions.
Ultimately, the optimal protecting group strategy is context-dependent. By understanding the nuances of each protecting group, as detailed in this guide, researchers can navigate the complexities of organic synthesis with greater confidence and efficiency, paving the way for the successful construction of complex molecules.
References
A Comparative Guide to Silyl and THP Ethers in Organic Synthesis
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving complex molecular architectures. For the ubiquitous hydroxyl group, both silyl (B83357) ethers and tetrahydropyranyl (THP) ethers have long served as reliable protecting groups. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy.
Introduction to Protecting Groups
A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not compromise other functionalities. Both silyl and THP ethers fulfill these criteria to varying extents, each presenting a unique set of advantages and disadvantages.[1]
Caption: General workflow of alcohol protection and deprotection.
Quantitative Comparison: Silyl Ethers vs. THP Ethers
The choice between a silyl and a THP ether often depends on the stability required for subsequent reaction steps. Silyl ethers offer tunable stability based on the steric bulk of the substituents on the silicon atom, while THP ethers provide robust protection under basic conditions but are labile in acid.[1]
| Feature | Silyl Ethers | THP Ethers |
| General Structure | R-O-SiR'₃ | R-O-THP |
| Formation Conditions | R₃SiCl or R₃SiOTf, base (e.g., imidazole (B134444), Et₃N) | Dihydropyran (DHP), acid catalyst (e.g., PPTS, TsOH)[2][3] |
| Stability to Acid | Variable, dependent on steric bulk. Relative resistance to acid hydrolysis: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000).[4][5] | Generally low; readily cleaved by mild acidic conditions.[3][6] |
| Stability to Base | Generally stable, but depends on steric bulk. Relative resistance to base hydrolysis: TMS (1) < TES (10-100) < TBS ≈ TBDPS (20,000) < TIPS (100,000).[4][5] | High stability to strongly basic and nucleophilic reagents.[6][7] |
| Common Deprotection | Fluoride (B91410) source (e.g., TBAF) or acid.[2][8] | Mild acid (e.g., AcOH in THF/H₂O, PPTS in EtOH).[6][7] |
| Stereochemistry | Does not introduce a new stereocenter.[1] | Creates a new stereocenter, potentially leading to diastereomers with chiral alcohols.[6][7] |
| Cost | Silylating agents, especially for bulkier groups, can be more expensive.[1] | Dihydropyran is a relatively inexpensive reagent.[1] |
| Orthogonal Deprotection | Excellent potential by selecting silyl groups of different stability.[9] | Can be used orthogonally with base-labile protecting groups. |
Experimental Protocols
The following are representative experimental protocols for the protection of a primary alcohol with a tert-butyldimethylsilyl (TBS) group and a THP group, and their subsequent deprotection.
Protection of a Primary Alcohol with TBDMSCl
-
Materials: Primary alcohol (1 mmol), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mmol), imidazole (2.2 mmol), and anhydrous dimethylformamide (DMF, 2 mL).
-
Protocol: To a solution of the primary alcohol in anhydrous DMF, add imidazole and TBDMSCl. Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Deprotection of a TBS Ether using TBAF
-
Materials: TBS-protected alcohol (1 mmol) and 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Protocol: Dissolve the TBS-protected alcohol in THF. Add the TBAF solution and stir the mixture at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture. Purify the residue by column chromatography on silica gel to afford the deprotected alcohol.[10]
Protection of a Primary Alcohol with Dihydropyran
-
Materials: Primary alcohol (1 mmol), 3,4-dihydro-2H-pyran (DHP, 1.2 mmol), pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 mmol), and anhydrous dichloromethane (B109758) (CH₂Cl₂, 5 mL).[3]
-
Protocol: To a solution of the primary alcohol in anhydrous dichloromethane, add DHP and a catalytic amount of PPTS.[3] Stir the mixture at room temperature and monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Deprotection of a THP Ether using Acetic Acid
-
Materials: THP-protected alcohol (1 mmol), acetic acid, tetrahydrofuran (B95107) (THF), and water.[11]
-
Protocol: Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.[11] Stir the solution at room temperature while monitoring the reaction progress by TLC. Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.[11]
Decision-Making Workflow
The selection between silyl and THP ethers is contingent on the specific demands of the synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting between silyl and THP ethers.
Conclusion
Both silyl and THP ethers are powerful tools in the synthetic chemist's arsenal (B13267) for the protection of hydroxyl groups. Silyl ethers offer remarkable versatility through the tunable stability of different substituted silicon groups, making them ideal for complex syntheses requiring orthogonal protection strategies.[1][9] Their insensitivity to the chirality of the substrate is another significant advantage.[1] In contrast, THP ethers provide a cost-effective and robust option when stability to basic and nucleophilic reagents is the primary concern.[1] However, the introduction of a new stereocenter must be taken into account when working with chiral alcohols.[6] A thorough understanding of the stability and reactivity profiles of both classes of protecting groups is crucial for the successful design and execution of a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Deprotection Strategies for THP and Other Common Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the complex world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final product. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the deprotection strategies for the tetrahydropyranyl (THP) group alongside other widely used protecting groups: tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). This comparison is supported by experimental data to facilitate the rational design of synthetic routes in research and drug development.
The Principle of Orthogonality
Orthogonal protection employs a set of protecting groups within a single molecule that can be removed under distinct reaction conditions without affecting the others.[1] This allows for the sequential and controlled manipulation of different reactive sites, which is crucial for the synthesis of complex molecules such as natural products, peptides, and oligosaccharides.[1][2][3] The selection of an appropriate orthogonal set is dictated by the stability of each protecting group to the deprotection conditions of the others.
Quantitative Comparison of Protecting Group Stability
The stability of a protecting group is not absolute and depends on the specific reagents, solvents, temperature, and the substrate itself. The following tables summarize the lability of THP, TBS, TIPS, Boc, and Fmoc protecting groups under various common deprotection conditions.
Table 1: Stability of Protecting Groups to Acidic Conditions
| Protecting Group | Reagent/Conditions | Solvent | Temperature (°C) | Reaction Time | Stability/Lability & Typical Yield (%) | Notes |
| THP | Acetic Acid/H₂O/THF (3:1:1) | THF/H₂O | Room Temp. | 1-4 h | Labile (>90%)[4] | Mild conditions, generally compatible with silyl (B83357) ethers. |
| Pyridinium p-toluenesulfonate (PPTS) | EtOH | Room Temp. - 55 | 1-6 h | Labile (>90%)[5] | Mildly acidic, often used for sensitive substrates. | |
| 10% HCl | aq. THF | Room Temp. | < 1 h | Very Labile (>95%)[1] | Harsher conditions, may affect acid-sensitive silyl ethers. | |
| TBS | Acetic Acid/H₂O/THF (3:1:1) | THF/H₂O | Room Temp. | 12-24 h | Moderately Stable | Slower cleavage than THP. |
| 10% HCl | aq. THF | Room Temp. | 1-3 h | Labile (>90%) | Generally stable to milder acidic conditions used for THP removal. | |
| 10-CSA (10 mol%) | MeOH/DCM (1:1) | 0 | 2 h | Labile (>90%)[6] | Selective for primary TBS ethers. | |
| TIPS | Acetic Acid/H₂O/THF (3:1:1) | THF/H₂O | Room Temp. | > 24 h | Stable | Significantly more stable to acid than TBS.[2] |
| 10% HCl | aq. THF | Room Temp. | > 12 h | Stable | Requires stronger acidic conditions for cleavage. | |
| Boc | 20-50% TFA | DCM | Room Temp. | 15-60 min | Very Labile (>95%) | Standard condition for Boc removal in peptide synthesis.[7] |
| 4M HCl | Dioxane | Room Temp. | 1-4 h | Very Labile (>95%) | Common alternative to TFA. | |
| Fmoc | 20-50% TFA | DCM | Room Temp. | > 24 h | Stable | Highly stable to acidic conditions.[8] |
Table 2: Stability of Protecting Groups to Basic Conditions
| Protecting Group | Reagent/Conditions | Solvent | Temperature (°C) | Reaction Time | Stability/Lability & Typical Yield (%) | Notes |
| THP | 1M NaOH | aq. THF | Room Temp. | > 24 h | Stable | Generally stable to basic conditions.[9] |
| TBS | K₂CO₃ | MeOH | Room Temp. | Variable | Moderately Stable | Can be cleaved under certain basic conditions, especially phenoxy TBS ethers. |
| TIPS | K₂CO₃ | MeOH | Room Temp. | > 24 h | Stable | More stable to base than TBS.[2] |
| Boc | 20% Piperidine (B6355638) | DMF | Room Temp. | > 24 h | Stable | Stable to basic conditions used for Fmoc removal.[8] |
| Fmoc | 20% Piperidine | DMF | Room Temp. | 5-20 min | Very Labile (>95%) | Standard condition for Fmoc removal in peptide synthesis.[10] |
| 10% DBU | DMF | Room Temp. | < 5 min | Very Labile (>95%) | DBU is a stronger base for faster deprotection. |
Table 3: Stability of Protecting Groups to Fluoride-Based Reagents
| Protecting Group | Reagent/Conditions | Solvent | Temperature (°C) | Reaction Time | Stability/Lability & Typical Yield (%) | Notes |
| THP | 1M TBAF | THF | Room Temp. | > 24 h | Stable | Generally stable to fluoride (B91410) ions. |
| TBS | 1M TBAF | THF | Room Temp. | 1-12 h | Labile (>95%)[11] | Standard condition for TBS removal. |
| TIPS | 1M TBAF | THF | Room Temp. | 12-24 h | Moderately Stable | Slower cleavage than TBS, allowing for selective deprotection.[12] |
| Boc | 1M TBAF | THF | Room Temp. | > 24 h | Stable | |
| Fmoc | 1M TBAF | THF | Room Temp. | > 24 h | Stable |
Orthogonal Deprotection Strategies: Visualizing the Logic
The following diagrams, generated using Graphviz, illustrate the orthogonal relationships between these common protecting groups.
Caption: Orthogonal relationship of common protecting groups.
Caption: A generalized experimental workflow for deprotection.
Experimental Protocols
Below are detailed methodologies for the deprotection of each protecting group, representing common and reliable procedures.
Protocol 1: Deprotection of THP Ethers with Acetic Acid
This mild acidic method is often used for the selective removal of THP ethers in the presence of less acid-sensitive groups like TBS ethers.[4]
-
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Protocol 2: Deprotection of TBS Ethers with Tetrabutylammonium Fluoride (TBAF)
This is the most common method for the cleavage of silyl ethers and is generally orthogonal to acid- and base-labile protecting groups.[11]
-
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
To the stirred solution at room temperature, add the TBAF solution dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Deprotection of TIPS Ethers with TBAF (for more robust silyl ethers)
The deprotection of the more sterically hindered TIPS group typically requires longer reaction times or elevated temperatures compared to TBS ethers.[12]
-
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution and stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature (if heated) and quench with water.
-
Perform an aqueous workup and extraction as described in Protocol 2.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection of Boc-Protected Amines with Trifluoroacetic Acid (TFA)
This is the standard procedure for Boc removal in solid-phase and solution-phase peptide synthesis.[7]
-
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA (for a 50% TFA/DCM solution) and stir at room temperature. For more sensitive substrates, a lower concentration of TFA (e.g., 20%) can be used.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-60 minutes.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 5: Deprotection of Fmoc-Protected Amines with Piperidine
This base-mediated deprotection is the hallmark of the Fmoc strategy in peptide synthesis.[10]
-
Materials:
-
Fmoc-protected amine (1.0 equiv)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature. The reaction is usually complete within 5-20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step after removal of the volatile components under high vacuum. Alternatively, an aqueous workup can be performed by diluting with water and extracting with an organic solvent.
-
Conclusion
The choice of protecting groups and the design of an orthogonal deprotection strategy are critical for the successful synthesis of complex molecules. The THP group offers robust protection under basic and nucleophilic conditions but is readily cleaved with mild acid. Silyl ethers, such as TBS and TIPS, provide a tunable level of stability, primarily cleaved by fluoride ions, with their acid stability increasing with steric bulk. The Boc and Fmoc groups are the workhorses of peptide synthesis, offering a classic acid-labile versus base-labile orthogonal system. By understanding the specific conditions required for the selective cleavage of each of these protecting groups, as summarized in this guide, researchers can devise efficient and high-yielding synthetic routes to their target molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to Analytical Methods for Confirming THP Ether Formation
For researchers, scientists, and drug development professionals engaged in organic synthesis, the tetrahydropyranyl (THP) ether is a cornerstone for protecting hydroxyl groups. The confirmation of its successful formation is a critical step in multi-step synthetic pathways. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your laboratory's needs.
Spectroscopic Methods for Structural Confirmation
The principal methods for confirming the formation of a THP ether are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and they are often used in conjunction for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative method for confirming THP ether formation as it provides detailed information about the molecular structure.[1] Both ¹H and ¹³C NMR are utilized to identify characteristic signals of the THP group.
¹H NMR Spectroscopy is particularly diagnostic. The most telling signal is that of the acetal (B89532) proton (O-CHO), which appears as a multiplet around δ 4.5 ppm .[2] The diastereotopic protons of the tetrahydropyran (B127337) ring typically show complex multiplets in the regions of δ 3.8 ppm, 3.5 ppm, and 1.9-1.4 ppm .[2] The appearance of these signals and the disappearance of the alcohol's hydroxyl proton signal are strong indicators of successful THP ether formation.
¹³C NMR Spectroscopy provides complementary information. The key signal to observe is the acetal carbon (O-CHO), which resonates at approximately δ 98 ppm .[2] The other carbons of the THP ring appear at roughly δ 62-75 ppm, 31 ppm, 25 ppm, and 19 ppm .[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for monitoring the reaction. The formation of the THP ether is primarily confirmed by the disappearance of the broad O-H stretching band of the starting alcohol, typically seen between 3200-3600 cm⁻¹. Concurrently, the appearance of a strong C-O stretching band between 1000 and 1300 cm⁻¹ is indicative of the newly formed ether linkage.[3][4] Specifically for saturated ethers, this C-O-C asymmetric stretch is often observed between 1140 and 1070 cm⁻¹ .[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product and can provide structural information through fragmentation analysis. Under electron ionization (EI), THP ethers may show a weak or absent molecular ion (M⁺) peak.[5] However, characteristic fragmentation patterns are observed. Alpha-cleavage of an alkyl radical is a predominant fragmentation pathway.[5]
Comparison of Analytical Methods
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample, and the available instrumentation.
| Method | Primary Use | Key Indicators of THP Ether Formation | Advantages | Limitations |
| ¹H NMR | Structural Elucidation & Purity | Appearance of acetal proton (δ ~4.5 ppm) and THP ring protons; Disappearance of alcohol -OH proton. | Highly detailed structural information; Quantitative analysis is possible.[1] | Can have complex spectra, especially with chiral alcohols leading to diastereomers; Requires deuterated solvents.[2] |
| ¹³C NMR | Structural Confirmation | Appearance of acetal carbon (δ ~98 ppm) and other THP ring carbons.[2] | Complements ¹H NMR for unambiguous structural assignment. | Longer acquisition times compared to ¹H NMR; Less sensitive. |
| FTIR | Reaction Monitoring & Functional Group Analysis | Disappearance of broad alcohol O-H stretch (3200-3600 cm⁻¹); Appearance of strong C-O stretch (1000-1300 cm⁻¹).[3][4] | Rapid analysis; Requires minimal sample preparation; Can be used in real-time.[6] | Provides functional group information but not detailed structural connectivity; Less effective for complex mixtures. |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Observation of the expected molecular ion (or adducts); Characteristic fragmentation patterns. | High sensitivity; Provides molecular weight information.[7] | Molecular ion may be weak or absent; Fragmentation can be complex.[5] |
| TLC | Reaction Monitoring | Appearance of a new spot with a different Rf value from the starting alcohol; Disappearance of the starting material spot. | Simple, rapid, and inexpensive for monitoring reaction progress.[8] | Not suitable for structural confirmation or quantitative analysis. |
| GC-MS | Separation & Identification of Volatile Components | Separation of the THP ether from starting materials and byproducts, with MS for identification. | High separation efficiency and sensitivity for volatile compounds.[9][10] | Requires derivatization for non-volatile alcohols; Potential for thermal degradation of some compounds. |
| HPLC | Separation & Quantification | Separation of the THP ether from other components in the reaction mixture. | Suitable for non-volatile compounds; Can be used for quantitative analysis.[11] | THP ethers can be acid-sensitive and may degrade on some columns or with acidic mobile phases.[11] |
Experimental Protocols
General Procedure for THP Ether Formation
This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using pyridinium (B92312) p-toluenesulfonate (PPTS) as a mild acid catalyst.[12]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottomed flask under an inert atmosphere, dissolve the alcohol in dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add pyridinium p-toluenesulfonate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[12]
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with dichloromethane.[12]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
¹H NMR Sample Preparation and Analysis
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the characteristic peaks to confirm the structure and assess purity.
FTIR Sample Preparation and Analysis
Procedure:
-
Obtain a background spectrum of the clean ATR crystal or KBr pellet.
-
Place a small amount of the liquid or solid sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum.
-
Identify the key functional group vibrations to confirm the disappearance of the starting material and the appearance of the product.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis and confirmation of THP ethers.
Caption: Decision tree for selecting an analytical method for THP ether confirmation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
- 8. benchchem.com [benchchem.com]
- 9. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H NMR Analysis of 3,4-Dihydro-2-methoxy-2H-pyran (DHP) Protected Alcohols
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. The choice of protecting group can significantly impact the efficiency and success of a synthetic route. The tetrahydropyranyl (THP) group, derived from 3,4-dihydro-2H-pyran (DHP), is a widely utilized protecting group for alcohols due to its low cost, ease of introduction, and general stability under a variety of non-acidic conditions. However, a key consideration in its application is the introduction of a new stereocenter, which can lead to the formation of diastereomers and complicate spectral analysis.
This guide provides a comprehensive comparison of the ¹H NMR spectroscopic characteristics of THP-protected alcohols with common alternatives, supported by experimental data and detailed protocols.
¹H NMR Signatures of THP-Protected Alcohols
The formation of a tetrahydropyranyl ether introduces a characteristic set of signals in the ¹H NMR spectrum. The most diagnostic signal is that of the acetal (B89532) proton (O-CH-O), which typically appears as a multiplet around δ 4.5-4.8 ppm [1][2]. The six protons of the tetrahydropyran (B127337) ring give rise to a series of complex multiplets, usually observed between δ 1.4-1.9 ppm and δ 3.4-3.9 ppm [1][2].
A significant drawback of using DHP to protect chiral alcohols is the formation of a mixture of diastereomers, which can complicate NMR spectra and purification[2]. These diastereomers are chemically distinct and will exhibit different chemical shifts for nearby protons.
Comparison of ¹H NMR Data for Common Alcohol Protecting Groups
The following table summarizes the characteristic ¹H NMR chemical shifts for alcohols protected with DHP and other commonly used protecting groups. This data allows for a direct comparison of their spectroscopic signatures.
| Protecting Group | Abbreviation | Structure | Characteristic ¹H NMR Signals (δ, ppm) | Notes |
| Tetrahydropyranyl | THP | 4.5-4.8 (m, 1H, O-CH-O) , 3.4-3.9 (m, 2H, O-CH₂), 1.4-1.9 (m, 6H, -(CH₂)₃-) | Introduces a new stereocenter, potentially leading to diastereomeric mixtures with chiral alcohols. | |
| Methoxymethyl | MOM | 4.6-4.7 (s, 2H, O-CH₂-O) , 3.3-3.4 (s, 3H, O-CH₃) | Does not introduce a new stereocenter, resulting in simpler spectra for chiral substrates. | |
| tert-Butyldimethylsilyl | TBDMS | 0.8-1.0 (s, 9H, C(CH₃)₃) , 0.0-0.2 (s, 6H, Si(CH₃)₂) | The protons of the alcohol's α-carbon are typically shifted slightly downfield. | |
| Benzyl | Bn | 7.2-7.4 (m, 5H, Ar-H) , 4.5-4.7 (s, 2H, O-CH₂-Ar) | Aromatic protons provide a clear diagnostic signal. |
Experimental Protocols
General Procedure for the Protection of a Primary Alcohol with 3,4-Dihydro-2H-pyran (DHP)
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude THP-protected alcohol, which can be purified by column chromatography if necessary.
¹H NMR Analysis
Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
Visualization of Key Concepts
The following diagrams illustrate the logical relationships and workflows involved in the ¹H NMR analysis of DHP-protected alcohols.
References
A Comparative Guide to the Efficiency of Acid Catalysts for THP Protection of Alcohols
The tetrahydropyranylation (THP) of alcohols is a fundamental and widely used protection strategy in multistep organic synthesis. The choice of an appropriate acid catalyst is crucial for the efficiency of this reaction, influencing reaction times, yields, and compatibility with various functional groups. This guide provides an objective comparison of different acid catalysts for the THP protection of alcohols, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
The THP group is valued for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, while being easily removable under mild acidic conditions.[1] The reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[2]
Mechanism of THP Protection
The acid-catalyzed formation of a THP ether proceeds through the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the protected alcohol and regenerates the acid catalyst.[3] A notable drawback of this method is the creation of a new stereocenter, which can result in a mixture of diastereomers if the starting alcohol is chiral.[4]
Comparison of Acid Catalyst Efficiency
The efficiency of various acid catalysts for the THP protection of alcohols is summarized in the following tables. The data has been compiled from different studies, and it is important to note that reaction conditions may vary.
Table 1: Comparison of Heterogeneous Acid Catalysts for the Tetrahydropyranylation of 2-Phenylethanol (B73330) [5]
| Catalyst | Solvent | Time (h) | Conversion (%) |
| Amberlyst-15 | 2-MeTHF | 4 | >95 |
| H₂SO₄@SiO₂ | 2-MeTHF | 4 | >95 |
| NH₄HSO₄@SiO₂ | 2-MeTHF | 4 | >95 |
| Montmorillonite K10 | 2-MeTHF | 4 | 70 |
| SiO₂ | 2-MeTHF | 4 | No reaction |
Reaction conditions: 2-phenylethanol (1a), 1.1 equiv. of DHP, 3 mol ‰ of catalyst, room temperature.
Table 2: Tetrahydropyranylation of Various Alcohols using Pyridinium (B92312) Chloride under Solvent-Free Conditions [6]
| Alcohol | Time (min) | Yield (%) |
| Benzyl alcohol | 20 | 95 |
| 4-Chlorobenzyl alcohol | 30 | 92 |
| Cinnamyl alcohol | 25 | 90 |
| 1-Octanol | 45 | 88 |
| Cyclohexanol | 60 | 85 |
Reaction conditions: Alcohol (50 mmol), DHP (60 mmol), pyridinium chloride (2 mol%), room temperature, grinding in a mortar.
Table 3: Tetrahydropyranylation of Alcohols using Trifluoroacetic Acid (TFA) [7]
| Alcohol | Time (min) | Yield (%) |
| n-Butanol | 45 | 92 |
| Benzyl alcohol | 45 | 95 |
| Cyclohexanol | 45 | 90 |
Reaction conditions: Alcohol (1 mmol), DHP (1 mmol), TFA (20 mol%), CH₂Cl₂ (2 mL), room temperature.
Experimental Protocols
Detailed methodologies for the THP protection of alcohols using different acid catalysts are provided below.
Protocol 1: General Procedure for THP Protection using Pyridinium p-Toluenesulfonate (PPTS) [1][3]
-
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the alcohol in anhydrous CH₂Cl₂ at room temperature, add DHP.
-
Add PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: THP Protection using a Heterogeneous Catalyst (Amberlyst-15) [8]
-
Materials:
-
THP-protected alcohol (1 equivalent)
-
Methanol
-
Amberlyst-15 resin (10-20% by weight)
-
-
Procedure:
-
To a solution of the THP-protected alcohol in methanol, add Amberlyst-15 resin.
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.
-
Protocol 3: Solvent-Free THP Protection using Pyridinium Chloride [6]
-
Materials:
-
Alcohol (e.g., 50 mmol)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)
-
Pyridinium chloride (2 mol%)
-
-
Procedure:
-
In a mortar, combine the alcohol, DHP, and pyridinium chloride.
-
Grind the mixture with a pestle at room temperature for the time specified for the particular alcohol (see Table 2).
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be used directly or purified by column chromatography.
-
Visualizing the Workflow and Logic
Caption: General experimental workflow for the THP protection of an alcohol.
Caption: Logical relationship for comparing acid catalyst efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
Navigating Hydroxyl Protection: A Comparative Guide to the Selectivity of 3,4-Dihydro-2-methoxy-2H-pyran
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selective protection of hydroxyl groups is a critical step to ensure successful and high-yielding outcomes. 3,4-Dihydro-2-methoxy-2H-pyran, a methoxy (B1213986) derivative of the widely used 3,4-dihydro-2H-pyran (DHP), offers a valuable tool for the temporary masking of alcohols through the formation of a methoxymethyl (MOM) ether. This guide provides a comprehensive comparison of its selectivity towards different types of hydroxyl groups, supported by experimental data from analogous protecting groups and established chemical principles.
The protection of alcohols with this compound proceeds via an acid-catalyzed reaction, where the hydroxyl group adds to the enol ether functionality of the pyran ring. The resulting MOM ether is stable under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and many oxidizing and reducing agents. This stability profile makes it a versatile choice in multi-step synthetic pathways. However, its true utility often lies in its ability to selectively protect one hydroxyl group in the presence of others.
Understanding Selectivity: Steric and Electronic Effects
The selectivity of this compound for different hydroxyl groups is primarily governed by a combination of steric hindrance and the electronic nature of the alcohol. Less sterically hindered hydroxyl groups and those that are more nucleophilic will generally react faster.
-
Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols, being the least sterically encumbered, are expected to react most readily with this compound. Secondary alcohols will react at a slower rate, and tertiary alcohols, due to significant steric hindrance around the hydroxyl group, are the least reactive and often require more forcing conditions for protection.
-
Aliphatic vs. Phenolic Hydroxyls: While both aliphatic alcohols and phenols can be protected, the relative reactivity can vary depending on the specific reaction conditions. Phenolic hydroxyl groups are more acidic than aliphatic alcohols, which can influence their nucleophilicity. In competitive reactions, the less hindered primary and secondary aliphatic alcohols often react preferentially.
Comparative Performance Data
While specific quantitative comparative studies on the selectivity of this compound are not extensively documented in readily available literature, data from the closely related and well-studied 3,4-dihydro-2H-pyran (DHP) for tetrahydropyranyl (THP) ether formation provides a strong basis for predicting selectivity trends. The steric demands of the incoming protecting group are a key determinant of selectivity.
| Hydroxyl Group Type | Substrate Example | Protecting Group | Catalyst | Product(s) | Selectivity/Yield | Reference |
| Primary vs. Secondary | 1,4-Butanediol | 3,4-Dihydro-2H-pyran (DHP) | 10-Camphorsulfonic acid (CSA) | Mono-THP ether, Bis-THP ether | High selectivity for mono-protection in a flow reactor.[1] | [1] |
| Primary vs. Secondary | Diol with primary and secondary hydroxyls | 3,4-Dihydro-2H-pyran (DHP) | Heterogeneous Catalyst | Selective protection of the primary alcohol. | Good selectivity observed.[2] | [2] |
| Secondary vs. Tertiary | Diol with secondary and tertiary hydroxyls | 3,4-Dihydro-2H-pyran (DHP) | Heterogeneous Catalyst | Selective protection of the secondary alcohol. | 95:5 ratio of secondary to tertiary protection.[2] | [2] |
| Aliphatic vs. Phenolic | Substrate with both alcohol and phenol | 3,4-Dihydro-2H-pyran (DHP) | Various Catalysts | Protection of both, with varying selectivity. | Alcohols are generally more reactive.[3] | [3] |
Note: The data presented for DHP is expected to be a reliable indicator of the selectivity trends for this compound, as the fundamental reaction mechanism and steric considerations are similar.
Experimental Protocols
The following are generalized experimental protocols for the protection of hydroxyl groups using a dihydropyran reagent. These can be adapted for this compound.
General Protocol for the Protection of a Primary Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add this compound.
-
Add a catalytic amount of PPTS to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for the Selective Mono-protection of a Symmetric Diol
This protocol is adapted from a flow chemistry method which has been shown to enhance selectivity for mono-protection[1].
Materials:
-
Symmetrical Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
10-Camphorsulfonic acid (CSA) (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure (Flow Reactor):
-
Prepare separate stock solutions of the diol, this compound, and CSA in anhydrous THF.
-
Using syringe pumps, introduce the reagent solutions into a T-mixer connected to a flow reactor coil of a defined length.
-
Maintain the reactor at a constant temperature (e.g., room temperature).
-
Collect the output from the reactor and quench with a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Analyze the product mixture to determine the ratio of mono-protected to di-protected product.
Reaction Mechanism and Selectivity Pathway
The protection of an alcohol with this compound is an acid-catalyzed process. The following diagram illustrates the general mechanism.
Caption: General mechanism for the acid-catalyzed protection of an alcohol.
The selectivity for different hydroxyl groups can be visualized as a competitive process governed by steric accessibility.
Caption: Steric hindrance dictates the selectivity of protection.
Conclusion
This compound is a valuable reagent for the protection of hydroxyl groups, forming stable methoxymethyl ethers. While direct quantitative comparative data on its selectivity is limited, established principles of organic chemistry and data from the analogous 3,4-dihydro-2H-pyran indicate a clear preference for less sterically hindered alcohols. This selectivity follows the general trend of primary > secondary > tertiary, allowing for the strategic protection of specific hydroxyl groups in complex molecules. For syntheses requiring high levels of selectivity, particularly in the case of diols, techniques such as flow chemistry can offer enhanced control over the reaction outcome. Researchers and drug development professionals can leverage this understanding to effectively incorporate this compound into their synthetic strategies.
References
The Synthetic Chemist's Guide to Alcohol Protection: A Cost-Benefit Analysis of 3,4-Dihydro-2-methoxy-2H-pyran and its Alternatives
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the ubiquitous hydroxyl group, a variety of strategies have been developed, each with its own set of advantages and drawbacks. This guide provides a comprehensive cost-benefit analysis of using 3,4-Dihydro-2-methoxy-2H-pyran for the formation of tetrahydropyranyl (THP) ethers, a classic and cost-effective method for alcohol protection. We objectively compare its performance against two other widely employed alternatives: the sterically hindered tert-butyldimethylsilyl (TBS) ethers and the robust benzyl (B1604629) (Bn) ethers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Comparing the Workhorses of Alcohol Protection
The choice of a protecting group is a strategic decision dictated by factors such as stability to reaction conditions, ease of introduction and removal, and overall cost. The following tables provide a quantitative summary of these key parameters for THP, TBS, and Bn protecting groups.
| Protecting Group | Reagent | Typical Catalyst/Base | Solvent | Reaction Time (h) | Typical Yield (%) | Relative Reagent Cost |
| THP | 3,4-Dihydro-2H-pyran | p-TsOH or PPTS (catalytic) | DCM | 0.5 - 2 | >90[1] | Low |
| TBS | tert-Butyldimethylsilyl chloride | Imidazole | DMF | 1 - 12[2] | 90 - 98[2] | Medium |
| Bn | Benzyl bromide | Sodium hydride (NaH) | DMF | 2 - 6 | >95 | High |
Table 1: Comparison of Protection Reactions for Primary Alcohols. This table summarizes the typical conditions and outcomes for the protection of primary alcohols using THP, TBS, and Bn groups.
| Protecting Group | Deprotection Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| THP | Mild acid (e.g., p-TsOH, AcOH) | Methanol (B129727) or THF/H₂O | 1 - 4[1] | >94[1] |
| TBS | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | THF | 0.5 - 2[1] | >95[1] |
| Bn | H₂, Pd/C | Ethanol (B145695) or Methanol | 1 - 4[1] | >95[1] |
Table 2: Comparison of Deprotection Reactions. This table outlines the standard conditions for the removal of THP, TBS, and Bn protecting groups.
Deep Dive: A Cost-Benefit Analysis
This compound (for THP Protection): The Economical Workhorse
The formation of a tetrahydropyranyl (THP) ether from 3,4-dihydro-2H-pyran (DHP), a close and commercially available analog of this compound, is a long-established and highly economical method for protecting alcohols.[1]
-
Benefits : The primary advantage of this method lies in its low cost and the high yields typically achieved.[1] The starting material, DHP, is inexpensive, and the reaction proceeds under mild acidic conditions with only a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).[1] THP ethers exhibit excellent stability towards a wide range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.[3]
-
Drawbacks : The main drawback of the THP group is its acid lability, which restricts its use in synthetic routes requiring acidic steps.[2] Furthermore, the reaction of DHP with a chiral alcohol introduces a new stereocenter, potentially leading to a mixture of diastereomers which can complicate purification and characterization.[3]
tert-Butyldimethylsilyl (TBS) Ethers: The Versatile Standard
The use of tert-butyldimethylsilyl chloride (TBSCl) to form TBS ethers is one of the most popular methods for alcohol protection in modern organic synthesis.[4]
-
Benefits : TBS ethers offer a broader range of stability compared to THP ethers, being tolerant of many acidic conditions under which THP ethers would be cleaved. Their removal is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), providing an orthogonal deprotection strategy to acid-labile and base-labile groups.[5] The steric bulk of the TBS group allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[6]
-
Drawbacks : The primary disadvantage is the higher cost of TBSCl and the reagents used for deprotection compared to the THP protection strategy. The protection reaction can also be slower than THP ether formation, sometimes requiring several hours to reach completion.[2]
Benzyl (Bn) Ethers: The Robust Guardian
Benzyl ethers are renowned for their robustness and are often employed when a protecting group is needed to withstand a wide array of harsh reaction conditions.
-
Benefits : Benzyl ethers are stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents.[7] This high stability makes them suitable for complex, multi-step syntheses. Their removal is most commonly achieved by catalytic hydrogenolysis (H₂/Pd/C), a mild and highly selective method that is orthogonal to most other protecting groups.[8][9]
-
Drawbacks : The reagents for benzylation, such as benzyl bromide and a strong base like sodium hydride, are more expensive and hazardous to handle than those for THP or TBS protection. The deprotection via hydrogenolysis, while clean, requires specialized equipment (a hydrogenator) and is incompatible with functional groups that are also susceptible to reduction, such as alkenes and alkynes.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the processes involved, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of THP protection of an alcohol.
Caption: A generalized workflow for a protection-deprotection sequence.
Caption: A decision-making guide for selecting an appropriate alcohol protecting group.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a THP Ether
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask.
-
Add DHP followed by a catalytic amount of PPTS.
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure THP ether.[1]
-
Protocol 2: Deprotection of a THP Ether
-
Reagents and Materials:
-
THP-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the THP-protected alcohol in methanol.
-
Add a catalytic amount of TsOH·H₂O.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.[10]
-
Protocol 3: Protection of a Primary Alcohol as a TBS Ether (Corey Protocol)
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature, add imidazole, followed by TBSCl.
-
Stir the reaction mixture for 12-16 hours and monitor by TLC.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
-
Protocol 4: Deprotection of a TBS Ether using TBAF
-
Reagents and Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Water
-
-
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction by adding water and dilute with diethyl ether.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected alcohol.[10]
-
Protocol 5: Protection of a Primary Alcohol as a Benzyl Ether
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.[2]
-
Protocol 6: Deprotection of a Benzyl Ether by Hydrogenolysis
-
Reagents and Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Recent Advances in Alcohol Protection with Pyran Derivatives
In the intricate world of multi-step organic synthesis, the selective protection and deprotection of hydroxyl groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups available to chemists, pyran derivatives, particularly the formation of tetrahydropyranyl (THP) ethers, have long been favored for their reliability and versatility. This guide provides a comprehensive review of recent advancements in alcohol protection using pyran derivatives, offering a comparative analysis of methodologies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in navigating this critical aspect of chemical synthesis.
The protection of an alcohol with 3,4-dihydro-2H-pyran (DHP) yields a THP ether, an acetal (B89532) that is stable under a variety of non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides.[1][2] The ease of both its introduction and subsequent removal under mild acidic conditions has contributed to its widespread adoption.[1] This guide will delve into the nuances of various catalytic systems for both the formation and cleavage of THP ethers, and compare its performance with other common alcohol protecting groups.
Comparative Analysis of Catalytic Systems for Tetrahydropyranylation
The formation of THP ethers is typically an acid-catalyzed process involving the electrophilic addition of an alcohol to the double bond of DHP.[1] Recent research has focused on the development of more efficient, selective, and environmentally benign catalysts. A summary of the performance of various catalytic systems is presented in Table 1.
| Catalyst | Substrate | Solvent | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Various alcohols | Dichloromethane | 30-60 min | High | [3] |
| Bismuth Triflate (Bi(OTf)₃) | Various alcohols and phenols | Solvent-free | Varies | High | [2][4] |
| Zirconium Tetrachloride (ZrCl₄) | Alcohols and Phenols | Dichloromethane | Varies | High | [5] |
| Niobium-based Brønsted acid (NbP) | Primary alcohols | Varies | Varies | 85-94 | [4] |
| Niobium-based Brønsted acid (NbP) | Secondary alcohols | Varies | Varies | Lower | [4] |
| Niobium-based Brønsted acid (NbP) | Tertiary alcohols | Varies | Varies | Lower | [4] |
| Ferric Perchlorate | Alcohols | Varies | Varies | High | [6] |
| Zeolite H-beta | Alcohols | Varies | Short | High | [2] |
| CeCl₃·7H₂O/NaI | Alcohols and Phenols | Solvent-free | Varies | High | [2] |
| Silica-supported Perchloric Acid | Alcohols | Solvent-free | Varies | High | [2] |
| Acetyl Chloride (catalytic) | Various alcohols | Dichloromethane or neat | Varies | High | [7][8] |
Table 1: Comparison of Catalytic Systems for the Protection of Alcohols as THP Ethers. This table summarizes the efficiency of various catalysts in terms of reaction time and yield for the tetrahydropyranylation of alcohols.
Advances in the Deprotection of Tetrahydropyranyl Ethers
While the traditional method for THP ether cleavage involves acidic hydrolysis, recent efforts have been directed towards developing milder and more selective deprotection protocols that are compatible with a wider range of sensitive functional groups.[9] Table 2 provides a comparative overview of different deprotection methods.
| Reagent/Catalyst | Solvent | Time | Yield (%) | Key Features | Reference |
| Lithium Chloride (LiCl) / H₂O | DMSO | 6 h | Excellent | Mild, avoids acid, tolerates sensitive groups | [9][10] |
| Selectfluor™ | Acetonitrile/Water | Varies | High | Mild cleavage | [2] |
| N-Bromosuccinimide (NBS) / β-cyclodextrin | Water | Varies | Impressive | Oxidative deprotection | [2] |
| Zirconium Tetrachloride (ZrCl₄) | Methanol | Varies | High | Mild conditions | [5][7] |
| Ferric Perchlorate | Methanol | Varies | High | Mild conditions | [6] |
| Bismuth Triflate (Bi(OTf)₃) | Varies | Varies | High | Also catalyzes protection | [2] |
| Zeolite H-beta | Varies | Short | High | Reusable catalyst | [2] |
Table 2: Comparison of Methods for the Deprotection of THP Ethers. This table highlights various reagents and catalysts for the cleavage of THP ethers, detailing their reaction conditions, yields, and specific advantages.
Comparison with Alternative Alcohol Protecting Groups
The choice of a protecting group is highly dependent on the specific synthetic route. While THP ethers offer many advantages, other protecting groups like silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) ethers are also widely used.[11]
Silyl Ethers:
-
Advantages: Easily introduced and removed under specific conditions (e.g., fluoride (B91410) ions for cleavage), offering orthogonality with many other protecting groups.[12] Their stability can be tuned by varying the steric bulk of the silyl group.
-
Disadvantages: Can be sensitive to acidic conditions and some nucleophiles.
Benzyl Ethers:
-
Advantages: Robustly stable to a wide range of acidic and basic conditions.
-
Disadvantages: Typically require harsh conditions for removal (e.g., catalytic hydrogenation), which may not be compatible with other functional groups like alkenes or alkynes.
THP Ethers:
-
Advantages: Low cost of the protecting group precursor (DHP), stable to strongly basic and nucleophilic conditions, and easily removed with mild acid.[1][2]
-
Disadvantages: Introduces a new stereocenter, which can lead to diastereomeric mixtures and complicate purification and characterization.[2]
Experimental Protocols
General Procedure for the Protection of Alcohols using a Niobium-Based Brønsted Acid Catalyst[4]
To a solution of the alcohol (1 mmol) in a suitable solvent, 3,4-dihydro-2H-pyran (DHP, 1.2 mmol) is added. The niobium-based Brønsted acid catalyst (NbP, specified amount) is then added to the mixture. The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the corresponding THP ether.
General Procedure for the Deprotection of THP Ethers using Lithium Chloride[9][10]
A mixture of the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in dimethyl sulfoxide (B87167) (DMSO, 10 mL) is heated at 90 °C for 6 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield the parent alcohol.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Figure 1: General workflow for the protection of an alcohol as a THP ether and its subsequent deprotection.
Figure 2: Simplified mechanism for the acid-catalyzed formation of a THP ether.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dihydro-2-methoxy-2H-pyran: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3,4-Dihydro-2-methoxy-2H-pyran, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step operational plan for the disposal of this compound, a flammable liquid and potential peroxide-former. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Profile and Safety Summary
This compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[1] It can also cause serious eye irritation.[1] As with other ethers, there is a potential for the formation of explosive peroxides upon exposure to air and light.[2][3][4][5] Therefore, meticulous tracking and timely disposal are paramount.
| Hazard Classification | Description |
| Flammable Liquid | Category 3[1] |
| Acute Toxicity (Oral) | Category 4[1] |
| Acute Toxicity (Inhalation) | Category 4[1] |
| Eye Irritation | Category 2A[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield[1]
-
Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol)[5]
-
Flame-retardant lab coat[5]
2. Container Management and Labeling: Proper management of the chemical container from receipt to disposal is crucial.
-
Date all containers upon receipt and upon opening.[2][5] This is critical for tracking the age of the chemical and potential peroxide formation.
-
Store the chemical in its original container whenever possible.[1]
-
If transferring to a waste container, use a sturdy, leak-proof container that is compatible with the chemical.[6]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations.[6]
-
List all constituents and their percentages if it is a mixed waste stream.[3][6]
3. Waste Segregation and Storage: Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
-
Store the waste container in a designated, well-ventilated flammables storage cabinet .[2]
-
Ensure the storage area is away from heat, sparks, open flames, and other sources of ignition.[1][7][8][9]
-
The waste container must be kept tightly closed at all times, except when adding waste.[2][5][6]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[6]
4. Disposal Timeline: Due to the risk of peroxide formation, timely disposal is critical.
-
Opened containers should be disposed of within 6 months .[2]
-
Unopened containers should be disposed of within one year of the date received.[2]
-
Periodically test for the presence of peroxides, especially for older containers.[3][5][6] If peroxides are detected or suspected (e.g., crystal formation), do not handle the container and contact your EHS department immediately.[5]
5. Arranging for Disposal: Hazardous waste must be collected by a licensed disposal vendor.
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup.[6]
-
Do not dispose of this compound down the drain. [2][4] This is a prohibited and dangerous practice.
-
Do not allow the chemical to evaporate in a fume hood as a means of disposal.[2][4]
6. Spill and Emergency Procedures: In the event of a spill, immediate and appropriate action is necessary.
-
For small spills (<1 L), if you are trained and have the appropriate spill kit, you may clean it up.[5] Absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste.[7]
-
For large spills (>1 L), evacuate the area and contact your institution's emergency response team and EHS department immediately.[5]
-
Ensure adequate ventilation and eliminate all ignition sources in the spill area.[7]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. dev25.webster.edu [dev25.webster.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3,4-Dihydro-2-methoxy-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step safety and logistical information for the handling and disposal of 3,4-Dihydro-2-methoxy-2H-pyran (CAS No. 4454-05-1). Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Profile and Safety Summary
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled and causes serious eye irritation.[1][2] Due to its ether-like structure, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[3] It is imperative to handle this chemical with appropriate precautions in a controlled laboratory environment.
Quantitative Safety Data
| Property | Value | Reference(s) |
| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Eye Irritation (Category 2A) | [1] |
| Flash Point | 22.8 °C | [3] |
| Auto-ignition Temperature | Not specified, but handle as a flammable liquid | |
| Peroxide Hazard | Potential to form explosive peroxides | [3] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound:
-
Eye and Face Protection : Chemical safety goggles that meet European standard EN 166 are mandatory.[4] A face shield should also be worn to protect against splashes.[5][6]
-
Hand Protection : Chemical-resistant, impermeable gloves such as nitrile rubber should be worn.[4][5] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[4]
-
Body Protection : A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat is required.[7] This should be worn over clothing that covers the legs.[7] An apron and safety shoes are also recommended.[4][8]
-
Respiratory Protection : All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9] If there is a risk of inhalation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[10][11]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Engineering Controls and Preparation
-
Ventilation : Always work within a certified chemical fume hood to minimize the inhalation of vapors.[9][10]
-
Ignition Sources : Ensure that no open flames, hot surfaces, or spark-producing equipment are present in the handling area.[7][11] Use explosion-proof electrical equipment.[9][12]
-
Static Discharge : Ground and bond containers and receiving equipment to prevent static discharge.[9][12] Use only non-sparking tools.[9]
-
Safety Equipment : Confirm that a safety shower and eyewash station are readily accessible and in good working order.[10][11] Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) available.[13]
Chemical Storage
-
Container : Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][10][11]
-
Labeling : Upon receipt, label the container with the date. When opened, add the date of opening to the label.[14]
-
Incompatibilities : Store separately from strong oxidizing agents and acids.[9][10]
Peroxide Testing Protocol
Due to the risk of peroxide formation, it is essential to test for peroxides before each use, especially before any distillation or concentration step.
-
Frequency : Test upon receipt, before use, and periodically during storage (e.g., every 3-6 months).
-
Method : Use commercial peroxide test strips for a semi-quantitative measurement.[7][14][15]
-
Dip the test strip into the chemical for 1 second.
-
Allow the solvent to evaporate.
-
If testing an organic solvent, add one drop of deionized water to the test pad after the solvent has evaporated.
-
Compare the color change to the chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
-
Action Levels :
-
< 30 ppm : Generally safe for use.
-
> 30 ppm : Do not use. The chemical should be decontaminated or disposed of as hazardous waste.[14] If crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Caption: Workflow for the visual inspection and chemical testing for peroxides.
Spill Management
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[11]
-
Using non-sparking tools, collect the absorbed material into a designated, labeled container for hazardous waste disposal.[11]
-
Ventilate the area and decontaminate the spill surface.[4]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.[2]
-
Disposal Plan
The disposal of this compound and associated waste must be conducted in strict accordance with local, state, and federal regulations.
Waste Collection
-
Liquid Waste : Collect all waste this compound in a designated, properly labeled, and tightly sealed container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste : Contaminated materials such as gloves, absorbent pads, and empty containers should be collected in a separate, labeled container for solid hazardous waste.[3]
Waste Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Harmful").
Storage and Disposal
-
Store waste containers in a designated, well-ventilated hazardous waste storage area away from ignition sources.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in the regular trash.[4]
Caption: Step-by-step process for the safe disposal of chemical waste.
References
- 1. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purdue.edu [purdue.edu]
- 6. wikieducator.org [wikieducator.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. wcu.edu [wcu.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemos.de [chemos.de]
- 13. lobachemie.com [lobachemie.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
